Daptomycin
描述
This compound is a Lipopeptide Antibacterial.
This compound is an intravenously administered, broad spectrum antibiotic used to treat complex skin and tissue infections, endocarditis and bacteremia. This compound is associated with a low to modest rate of serum enzyme elevations during therapy, but is a very rare cause of clinically apparent liver injury.
Cidecin has been reported in Streptomyces filamentosus with data available.
This compound is a semi-synthetic cyclic lipopeptide antibiotic isolated form the bacterium Streptomyces roseosporus with broad-spectrum antibiotic activity against Gram-positive bacteria. This compound has a distinct mechanism of action, in which it binds to bacterial membrane and causes rapid depolarization of the cell membrane due to calcium-dependant potassium efflux; the loss of membrane potential leads to inhibition of DNA, RNA and protein synthesis, resulting in bacterial cell death. This agent does not penetrate the outer membrane of gram-negative bacteria.
A cyclic lipopeptide antibiotic that inhibits GRAM-POSITIVE BACTERIA.
See also: Capreomycin (related).
属性
IUPAC Name |
(3S)-3-[[(2R)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37-,43+,44+,45-,46+,47+,48+,49+,50-,60+,61+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAKLVKFURWEDJ-QCMAZARJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H101N17O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041009 | |
| Record name | Daptomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1620.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103060-53-3 | |
| Record name | Daptomycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103060533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daptomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Daptomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Daptomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPTOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWQ5N31VKK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Calcium-Dependent Symphony of Daptomycin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide dissects the intricate, calcium-dependent mechanism of daptomycin, a last-resort cyclic lipopeptide antibiotic highly effective against Gram-positive pathogens. Understanding this mechanism at a molecular level is paramount for combating emerging resistance and developing novel antimicrobial strategies.
The Pivotal Role of Calcium: Initiating the Attack
This compound's bactericidal activity is fundamentally reliant on the presence of physiological concentrations of calcium ions. In the absence of calcium, this compound exhibits negligible antimicrobial effect. The interaction with calcium induces a critical conformational change in the this compound molecule, transitioning it from an inactive to an active, membrane-competent state. This calcium-daptomycin complex possesses a net positive charge, facilitating its initial electrostatic attraction to the negatively charged bacterial cell membrane.
Studies have suggested a two-step calcium binding process, where the initial binding of one calcium ion promotes membrane association, and the binding of a second ion leads to a more profound insertion and tighter association with the membrane.[1]
The Target: Phosphatidylglycerol-Rich Membranes
This compound exhibits a remarkable selectivity for the cell membranes of Gram-positive bacteria. This specificity is primarily attributed to the high concentration of anionic phospholipids, particularly phosphatidylglycerol (PG), in these membranes.[2][3] The calcium-daptomycin complex specifically recognizes and binds to PG headgroups.[4][5] This interaction is not merely an electrostatic attraction; it is a highly specific molecular recognition event that is crucial for the subsequent steps of this compound's action. The formation of a stable ternary complex between this compound, calcium, and PG is a key initiating event.[6][7]
A Multi-Step Assault on the Bacterial Membrane
The interaction of the activated this compound-calcium complex with the bacterial membrane is a dynamic, multi-stage process:
Stage 1: Reversible Binding and Insertion: The initial interaction is a rapid and reversible binding of the complex to the membrane surface.[6][7] This is followed by the insertion of this compound's lipophilic decanoyl tail into the lipid bilayer, anchoring the molecule to the membrane.[8][9]
Stage 2: Oligomerization and Pore Formation: Once anchored, this compound molecules undergo a calcium-dependent oligomerization on the membrane surface, forming micellar aggregates or channel-like structures.[8][10][11] The precise stoichiometry of these oligomers is still under investigation but is believed to be a critical step in disrupting membrane integrity.
Stage 3: Membrane Depolarization and Ion Leakage: The formation of these oligomeric structures leads to a catastrophic disruption of the bacterial cell membrane's integrity. This results in the formation of pores or ion channels, leading to a rapid and uncontrolled efflux of intracellular potassium ions.[8][12] The loss of this crucial ion gradient causes a swift depolarization of the cell membrane.[12][13][14]
Stage 4: Cessation of Macromolecular Synthesis and Cell Death: The dissipation of the membrane potential has profound and immediate consequences for the bacterial cell. Essential cellular processes that are dependent on a polarized membrane, such as the synthesis of DNA, RNA, and proteins, are abruptly halted.[8][15] This cascade of events ultimately leads to bacterial cell death.
Quantitative Insights into this compound's Activity
The following tables summarize key quantitative data from various studies, illustrating the calcium-dependency and membrane-disrupting effects of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria in the Presence of Varying Calcium Concentrations
| Organism | Calcium Concentration (mg/L) | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus | 25 | 0.5 | [16] |
| Staphylococcus aureus | 50 | 0.5 | [16] |
| Enterococcus faecalis | 25 | 2.0 | [17] |
| Enterococcus faecalis | 50 | 1.0 | [16][17] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 50 | 0.125 - 4.0 | [18] |
| Vancomycin-resistant Enterococcus faecium (VREF) | 50 | 0.125 - 4.0 | [18] |
Table 2: Binding Affinity of this compound for Phospholipids
| Phospholipid | Dissociation Constant (KD) | Experimental Conditions | Reference |
| 1,2-dimyristoyl-sn-glycero-3-phosphorylglycerol (DMPG) | 7.2 × 10-15 M2 (for 1:2 Dap:DMPG complex) | In the presence of 1.67 mM CaCl2 | [19] |
| Cardiolipin-containing Large Unilamellar Vesicles (LUVs) | 26.23 ± 1.35 µM | In the presence of calcium | [5] |
Key Experimental Protocols
The elucidation of this compound's mechanism has been made possible through a variety of sophisticated biophysical and microbiological techniques. Detailed methodologies for key experiments are outlined below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To quantify the binding affinity (KD) of this compound to phospholipid vesicles.
Methodology:
-
Prepare Large Unilamellar Vesicles (LUVs) composed of the desired phospholipid (e.g., DOPG, cardiolipin) by extrusion.
-
Degas all solutions (this compound, LUVs, and buffer) prior to titration to prevent bubble formation.
-
Load the ITC sample cell with a solution of this compound (typically in the low micromolar range) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl2, pH 7.4).
-
Fill the injection syringe with a suspension of LUVs (in the millimolar range) in the same buffer.
-
Perform a series of injections of the LUV suspension into the this compound solution while monitoring the heat change.
-
A control titration of LUVs into buffer should be performed to account for the heat of dilution.
-
Analyze the resulting thermogram by fitting the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[4][5]
Membrane Depolarization Assay using a Potential-Sensitive Dye
Objective: To monitor the change in bacterial membrane potential upon exposure to this compound.
Methodology:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Wash and resuspend the bacterial cells in a suitable buffer (e.g., HEPES-glucose).
-
Add a membrane potential-sensitive fluorescent probe, such as DiSC3(5), to the cell suspension and allow it to equilibrate. The fluorescence of this dye is quenched upon partitioning into a polarized membrane.
-
Measure the baseline fluorescence using a fluorometer (excitation ~622 nm, emission ~670 nm).
-
Add this compound (at the desired concentration) and calcium to the cell suspension.
-
Continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates the release of the dye from the membrane, signifying membrane depolarization.
-
Positive controls, such as the ionophore gramicidin, can be used to induce complete depolarization.[12][20]
Liposome Leakage Assay
Objective: To assess the ability of this compound to induce the leakage of encapsulated contents from liposomes.
Methodology:
-
Prepare liposomes (e.g., from a mixture of PC and PG) encapsulating a fluorescent dye, such as calcein, at a self-quenching concentration.
-
Remove the unencapsulated dye by size-exclusion chromatography or dialysis.
-
Add the dye-loaded liposomes to a cuvette containing a suitable buffer with calcium.
-
Measure the baseline fluorescence.
-
Add this compound to the cuvette and monitor the increase in fluorescence over time.
-
Leakage of the dye from the liposomes results in its dilution and a corresponding increase in fluorescence.
-
The rate of leakage can be quantified and compared under different conditions (e.g., varying this compound or calcium concentrations). Complete leakage can be induced by adding a detergent like Triton X-100 to determine the maximum fluorescence.[21][22]
Visualizing the Mechanism: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Conclusion
The calcium-dependent mechanism of this compound is a sophisticated and multi-faceted process that highlights a unique strategy for antibacterial action. By targeting the bacterial cell membrane in a manner contingent on both calcium and specific phospholipids, this compound effectively disrupts a fundamental component of bacterial viability. A thorough understanding of these molecular interactions is essential for the continued clinical utility of this compound, for overcoming resistance mechanisms, and for the rational design of new membrane-active antibiotics.
References
- 1. Two successive calcium-dependent transitions mediate membrane binding and oligomerization of this compound and the related antibiotic A54145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Resistance to this compound in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 11. researchgate.net [researchgate.net]
- 12. Correlation of this compound Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound disrupts membrane potential in growing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Activities of this compound against 2,789 Clinical Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Dose-Effect Relationship against Resistant Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
- 20. researchgate.net [researchgate.net]
- 21. Preparation and characterization of flexible nanoliposomes loaded with this compound, a novel antibiotic, for topical skin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Liposomes Exhibit Enhanced Activity against Staphylococci Biofilms Compared to Free Drug - PMC [pmc.ncbi.nlm.nih.gov]
Daptomycin's Interaction with Bacterial Membrane Phospholipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a range of Gram-positive pathogens. Its unique mechanism of action, which involves the disruption of bacterial cell membrane function, is critically dependent on its interaction with specific membrane phospholipids in the presence of calcium ions. This technical guide provides an in-depth exploration of the molecular interactions between this compound and bacterial membrane phospholipids. It details the pivotal role of phosphatidylglycerol (PG) in the calcium-dependent binding of this compound, the subsequent oligomerization and pore formation, leading to membrane depolarization and cell death. This document summarizes key quantitative data, provides detailed experimental methodologies, and presents visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the field of antibiotic development and bacterial membrane biology.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This compound represents a critical therapeutic option, particularly for infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its efficacy stems from a distinct mechanism that targets the bacterial cell membrane, a structure vital for bacterial survival.[1] Understanding the intricacies of this compound's interaction with this barrier is paramount for optimizing its clinical use and for the development of novel membrane-active antibiotics.
This guide will dissect the multi-step process of this compound's action, beginning with its initial, calcium-mediated attraction to the bacterial membrane, followed by its specific recognition of phosphatidylglycerol, and culminating in the disruption of membrane integrity.
The Critical Role of Calcium and Phosphatidylglycerol
This compound's activity is contingent upon the presence of physiological concentrations of calcium ions and the anionic phospholipid, phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[2][3]
Calcium-Dependent Conformational Change
In the presence of calcium, this compound undergoes a conformational change that facilitates its interaction with the bacterial membrane.[4] This change is crucial for the proper orientation of the molecule for membrane insertion. While this compound can bind calcium in solution, this binding is significantly enhanced in the presence of PG-containing membranes, suggesting a cooperative mechanism involving all three components: this compound, Ca²⁺, and PG.[5]
Specificity for Phosphatidylglycerol
This compound exhibits a clear binding preference for PG over other phospholipids.[5] This specificity is a key determinant of its selective toxicity towards bacteria, as PG is more abundant in bacterial membranes compared to mammalian cell membranes.[6] The interaction is primarily driven by the phosphoglycerol headgroup.[5]
Quantitative Analysis of this compound-Phospholipid Interactions
The affinity of this compound for various phospholipids has been quantified using techniques such as Isothermal Titration Calorimetry (ITC). These studies provide valuable insights into the thermodynamics of the binding events.
| Phospholipid | Dissociation Constant (K D ) (μM) | Experimental Conditions | Reference |
| Dioleoylphosphatidylglycerol (DOPG) | 1.7 ± 0.08 | 25 mol % phospholipid in DOPC LUVs, 5 mM CaCl₂, 20 mM HEPES, 150 mM NaCl, pH 7.4 | [5] |
| Cardiolipin | 26.23 ± 1.35 | 25 mol % phospholipid in DOPC LUVs, 5 mM CaCl₂, 20 mM HEPES, 150 mM NaCl, pH 7.4 | [5] |
| Dioleoylphosphatidylserine (DOPS) | 97.00 ± 19.71 | 25 mol % phospholipid in DOPC LUVs, 5 mM CaCl₂, 20 mM HEPES, 150 mM NaCl, pH 7.4 | [5] |
| Dioleoylphosphatidylpropanol (DOP-propanol) | 90.00 ± 1.90 | 25 mol % phospholipid in DOPC LUVs, 5 mM CaCl₂, 20 mM HEPES, 150 mM NaCl, pH 7.4 | [5] |
Table 1: Dissociation constants of this compound for various phospholipids as determined by Isothermal Titration Calorimetry.
Mechanism of Action: From Binding to Membrane Disruption
The bactericidal activity of this compound is a multi-step process that culminates in the loss of membrane potential and cell death.
This compound-PG Complex Formation and Oligomerization
Upon binding to PG in a calcium-dependent manner, this compound molecules oligomerize within the bacterial membrane.[4] This oligomerization is a critical step for the subsequent disruption of the membrane.[7] The stoichiometry of these oligomers is thought to be approximately 6-8 subunits.[8]
Pore Formation and Membrane Depolarization
The this compound oligomers are believed to form ion-conducting channels or pores in the bacterial membrane.[2][4] This leads to an efflux of intracellular ions, particularly potassium, which causes a rapid depolarization of the membrane potential.[9][10] The dissipation of the membrane potential is a key event that correlates with the bactericidal activity of this compound.[9]
Inhibition of Cellular Processes
The loss of membrane potential disrupts essential cellular processes that are dependent on the electrochemical gradient across the membrane. This includes the inhibition of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[4][11]
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's mechanism of action.
Caption: Isothermal Titration Calorimetry workflow.
Caption: Membrane depolarization assay workflow.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for this compound-Lipid Binding
This protocol is adapted from studies quantifying the binding of this compound to phospholipid vesicles.[5]
a. Materials:
-
This compound
-
Phospholipids (e.g., DOPG, Cardiolipin, DOPS, DOPC)
-
Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4
-
MicroCal PEAQ-ITC or similar instrument
b. Large Unilamellar Vesicle (LUV) Preparation:
-
Prepare phospholipid stock solutions in chloroform.
-
Mix appropriate volumes of stock solutions to achieve the desired molar ratio (e.g., 25 mol% target phospholipid, 75 mol% DOPC).
-
Evaporate the organic solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with the assay buffer.
-
Homogenize the suspension by at least 5 freeze-thaw cycles to produce multilamellar vesicles.
-
Extrude the vesicle suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs.
c. ITC Measurement:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Load the this compound solution (e.g., 50 µM) into the sample cell.
-
Load the LUV suspension (e.g., 10 mM) into the titration syringe.
-
Perform an initial injection of a small volume (e.g., 0.3 µL) followed by a series of larger, spaced injections (e.g., 25 injections of 1.5 µL).
-
Record the heat change associated with each injection.
d. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of lipid to this compound.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the dissociation constant (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (N).
Membrane Depolarization Assay using DiSC₃(5)
This protocol is based on methods used to measure changes in bacterial membrane potential.[9][10]
a. Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Mueller-Hinton Broth with calcium supplementation - MHBc)
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye
-
This compound
-
Fluorimeter with temperature control
b. Procedure:
-
Grow the bacterial culture to the mid-exponential phase (e.g., OD₆₀₀ of 0.2-0.3).
-
Transfer an aliquot of the cell suspension to a fluorimeter cuvette and equilibrate to 37°C.
-
Add DiSC₃(5) to a final concentration of 100 nM and incubate for approximately 5 minutes to allow the dye to partition into the polarized bacterial membranes, resulting in fluorescence quenching.
-
Record the baseline fluorescence for a short period (e.g., 30 seconds).
-
Add this compound at the desired concentration (e.g., 5 µg/mL).
-
Continuously monitor the fluorescence emission (excitation at ~622 nm, emission at ~670 nm) over time.
c. Data Interpretation:
-
An increase in fluorescence intensity indicates the release of the DiSC₃(5) dye from the bacterial membrane into the aqueous environment, which is a direct consequence of membrane depolarization. The rate and magnitude of the fluorescence increase are proportional to the rate and extent of depolarization.
Potassium Efflux Assay
This protocol measures the release of intracellular potassium, a hallmark of this compound-induced membrane damage.[10]
a. Materials:
-
Bacterial strain of interest
-
HEPES-glucose buffer
-
Potassium-sensitive fluorescent probe (e.g., PBFI - potassium-binding benzofuran isophthalate)
-
This compound
-
CaCl₂
-
Fluorimeter
b. Procedure:
-
Wash and resuspend mid-exponential phase bacterial cells in HEPES-glucose buffer.
-
Add the potassium-sensitive probe PBFI (e.g., 1 µM) to the cell suspension.
-
Record the baseline fluorescence.
-
Add this compound (e.g., 5 µg/mL) in the presence of CaCl₂ (e.g., 1 mM).
-
Monitor the change in fluorescence over time.
c. Data Interpretation:
-
An increase in PBFI fluorescence indicates a rise in the extracellular potassium concentration due to leakage from the bacterial cells.
Conclusion
This compound's interaction with bacterial membrane phospholipids is a complex and highly specific process that is fundamental to its potent bactericidal activity. The calcium-dependent binding to phosphatidylglycerol, subsequent oligomerization, and the formation of ion-conducting channels that lead to membrane depolarization represent a unique mechanism of action among clinically available antibiotics. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the molecular details of this interaction, to understand the mechanisms of this compound resistance, and to guide the development of the next generation of membrane-targeting antimicrobials. A thorough understanding of these fundamental processes is essential for leveraging the full therapeutic potential of this compound and for staying ahead in the ongoing battle against antibiotic resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action and Resistance to this compound in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligomerization of this compound on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Correlation of this compound Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimation of the subunit stoichiometry of the membrane-associated this compound oligomer by FRET [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for In Vitro Models Studying Daptomycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various in vitro models used to evaluate the efficacy of daptomycin, a cyclic lipopeptide antibiotic with potent activity against Gram-positive bacteria.[1][2][3]
Introduction to this compound
This compound exhibits a unique, calcium-dependent mechanism of action that involves the disruption of the bacterial cell membrane's integrity, leading to rapid depolarization and cell death.[2][4] It is a critical therapeutic option for treating infections caused by multidrug-resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][5] Accurate and reproducible in vitro models are essential for understanding its antimicrobial activity, optimizing dosing strategies, and overcoming potential resistance mechanisms.
Key In Vitro Models for this compound Efficacy
Several in vitro models are routinely employed to assess the efficacy of this compound. These include:
-
Minimum Inhibitory Concentration (MIC) Testing: Determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Time-Kill Assays: Evaluate the bactericidal activity of this compound over time.
-
Biofilm Models: Assess the effectiveness of this compound against bacteria growing in a biofilm, which can be more resistant to antibiotics.
-
In Vitro Pharmacodynamic Models: Simulate human pharmacokinetic profiles of this compound to study its efficacy under clinically relevant conditions.
Section 1: Minimum Inhibitory Concentration (MIC) Testing
MIC testing is a fundamental method for determining the susceptibility of a bacterial isolate to an antimicrobial agent. For this compound, it is crucial to supplement the growth medium with physiological levels of calcium, as its activity is calcium-dependent.[6][7]
Data Presentation: this compound MIC Values
The following table summarizes typical this compound MIC ranges for various Gram-positive organisms.
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | 0.12 - 1 | 0.25 | 0.25 | [6] |
| Staphylococcus aureus (MRSA) | 0.12 - 1 | 0.5 | 0.5 | [6][8] |
| Enterococcus faecalis | ≤0.015 - 4 | - | - | [6] |
| Enterococcus faecium | ≤0.015 - 4 | - | - | [6] |
| Vancomycin-Intermediate S. aureus (VISA) | - | - | - | [9] |
| Vancomycin-Resistant Enterococci (VRE) | - | - | - | [9] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocol: Broth Microdilution for this compound MIC
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Calcium Chloride (CaCl2) solution
-
96-well microtiter plates
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Incubator (35°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Medium Preparation: Prepare CAMHB and supplement it with CaCl2 to achieve a final physiological concentration of 50 µg/mL calcium.[6][7]
-
This compound Stock Solution: Prepare a stock solution of this compound and perform serial twofold dilutions in the calcium-supplemented CAMHB in the microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.[7]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth. This can be done visually or with a microplate reader.
Diagram: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Section 2: Time-Kill Assays
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic by measuring the rate of bacterial killing over time. This compound typically exhibits rapid, concentration-dependent bactericidal activity.[10][11]
Data Presentation: this compound Time-Kill Kinetics
The following table summarizes the bactericidal activity of this compound against S. aureus.
| Organism | This compound Concentration | Time to 99.9% Kill (T99.9) | Reference(s) |
| S. aureus (MSSA & MRSA) | 4, 6, 8 mg/kg simulated doses | As early as 1 hour | [12] |
| S. aureus (following vancomycin exposure) | 6 mg/kg simulated dose | ~6.6 hours | [13] |
| Stationary-phase MRSA | 20 µg/mL (32x MIC) | 4-6 hours | [10] |
Experimental Protocol: this compound Time-Kill Assay
Materials:
-
Calcium-supplemented CAMHB
-
This compound solution at desired concentrations (e.g., 1x, 4x, 8x MIC)
-
Mid-logarithmic phase bacterial culture
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Shaking incubator (37°C)
Procedure:
-
Inoculum Preparation: Grow a bacterial culture in calcium-supplemented CAMHB to mid-logarithmic phase. Dilute the culture to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Assay Setup: Prepare flasks or tubes containing calcium-supplemented CAMHB with the desired concentrations of this compound. Also, include a growth control flask without any antibiotic.
-
Inoculation: Inoculate each flask with the prepared bacterial suspension.
-
Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[14]
Diagram: Time-Kill Assay Experimental Workflow
Caption: A step-by-step workflow for performing a time-kill assay.
Section 3: Biofilm Models
Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which can confer increased resistance to antibiotics. In vitro biofilm models are crucial for evaluating this compound's efficacy in this more clinically relevant growth state.
Data Presentation: this compound Efficacy Against Biofilms
| Organism | Model | This compound Concentration | Outcome | Reference(s) |
| Vancomycin-Resistant Enterococci | Biofilm Time-Kill | - | This compound combinations with beta-lactams showed synergistic activity. | [15] |
| S. aureus | CDC Biofilm Reactor | High-dose this compound | Not bactericidal alone; improved activity with clarithromycin. | [16] |
| MRSA | Catheter-associated biofilm model | 5, 10, 20 µg/mL | Concentration-dependent reduction in biofilm viability. | [17][18] |
Experimental Protocol: Static Biofilm Susceptibility Testing (Microtiter Plate Method)
Materials:
-
96-well flat-bottom microtiter plates (tissue culture treated)
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
This compound solution
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Dispense an overnight culture of the test organism diluted in TSB with glucose into the wells of a microtiter plate.
-
Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
-
Biofilm Treatment:
-
Gently wash the wells with sterile saline to remove planktonic cells.
-
Add fresh calcium-supplemented medium containing various concentrations of this compound to the wells.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification of Biofilm Viability (Colony Counting):
-
Wash the wells to remove non-adherent cells.
-
Add fresh broth and scrape the biofilm from the well surface.
-
Vortex or sonicate to disperse the biofilm.
-
Perform serial dilutions and plate for CFU counting.
-
-
Quantification of Biofilm Biomass (Crystal Violet Staining):
-
After washing, add crystal violet solution to each well and incubate at room temperature.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the bound stain with ethanol or acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Diagram: this compound's Proposed Mechanism of Action
Caption: The proposed calcium-dependent mechanism of action of this compound at the bacterial cell membrane.[1][2][4]
Section 4: In Vitro Pharmacodynamic Models
In vitro pharmacodynamic (IVPD) models, such as the one-compartment or two-compartment model, are sophisticated systems that simulate the pharmacokinetic profiles of antibiotics in the human body. These models allow for the evaluation of this compound's efficacy under dynamic concentration changes, mimicking clinical scenarios.
Data Presentation: Pharmacodynamic Parameters of this compound
| Parameter | Description | Importance for this compound | Reference(s) |
| AUC/MIC | Area under the concentration-time curve over 24 hours divided by the MIC. | A key predictor of this compound efficacy. | [19] |
| Cmax/MIC | Peak concentration divided by the MIC. | Also correlates with efficacy, reflecting concentration-dependent killing. | [19] |
Experimental Protocol: One-Compartment IVPD Model
Materials:
-
Central reservoir (e.g., spinner flask)
-
Peristaltic pumps
-
Fresh, sterile, calcium-supplemented growth medium
-
Waste reservoir
-
Magnetic stirrer
-
Bacterial culture
-
This compound solution
Procedure:
-
Model Setup: A central reservoir containing a starting bacterial inoculum in a known volume of medium is connected via tubing to a reservoir of fresh medium and a waste reservoir, controlled by peristaltic pumps.
-
Inoculation: Inoculate the central reservoir with the test organism to a desired starting density (e.g., 106 CFU/mL).
-
This compound Administration: A bolus dose of this compound is injected into the central reservoir to achieve the target peak concentration (Cmax).
-
Simulation of Half-life: The peristaltic pumps are calibrated to infuse fresh medium and remove medium from the central reservoir at a rate that simulates the desired half-life of this compound.
-
Sampling: At various time points over the simulation period (e.g., 24, 48, 96 hours), samples are aseptically removed from the central reservoir for bacterial quantification (CFU counting) and determination of this compound concentration.
-
Data Analysis: The change in bacterial density over time is plotted to assess the antibacterial effect. The achieved pharmacokinetic profile is verified by measuring this compound concentrations in the collected samples.
Diagram: One-Compartment In Vitro Pharmacodynamic Model
Caption: A schematic of a one-compartment in vitro pharmacodynamic model.
References
- 1. Mechanism of Action and Resistance to this compound in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Assessment of Two Commercial Susceptibility Test Methods for Determination of this compound MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro efficacy of this compound against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of this compound, Vancomycin, Linezolid, and Quinupristin-Dalfopristin against Staphylococci and Enterococci, Including Vancomycin- Intermediate and -Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Efficacy of this compound versus Vancomycin in an Experimental Model of Foreign-Body and Systemic Infection Caused by Biofilm Producers and Methicillin-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound Activity against Staphylococcus aureus following Vancomycin Exposure in an In Vitro Pharmacodynamic Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of this compound Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activities of High-Dose this compound, Vancomycin, and Moxifloxacin Alone or in Combination with Clarithromycin or Rifampin in a Novel In Vitro Model of Staphylococcus aureus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of sarA on this compound Susceptibility of Staphylococcus aureus Biofilms In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Pharmacodynamic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Daptomycin Pharmacokinetic/Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of various animal models in the pharmacokinetic/pharmacodynamic (PK/PD) evaluation of daptomycin. The information is intended to guide researchers in designing and executing robust preclinical studies to assess the efficacy and safety of this critical antibiotic.
Introduction to this compound PK/PD
This compound is a cyclic lipopeptide antibiotic with potent, concentration-dependent bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Understanding the relationship between drug exposure (pharmacokinetics) and its antimicrobial effect (pharmacodynamics) is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance. Animal models are indispensable tools for these investigations, allowing for the determination of key PK/PD indices that correlate with successful treatment outcomes. The primary PK/PD indices for this compound are the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) and the maximum concentration to MIC ratio (Cmax/MIC).[1][2][3][4]
Key Animal Models for this compound PK/PD Studies
Several animal models have been instrumental in defining the PK/PD properties of this compound. The most extensively used is the neutropenic murine thigh infection model, which is considered the gold standard for evaluating the in vivo efficacy of antibiotics against specific pathogens. Other important models include rat models of skin and soft tissue infection, which are valuable for studying drug penetration and efficacy at the site of infection, and dog models, which are primarily used for safety and toxicology studies, particularly for assessing the risk of skeletal muscle toxicity.
Neutropenic Murine Thigh Infection Model
This model is ideal for studying the bactericidal activity of this compound against various Gram-positive pathogens in an immunocompromised host, allowing for the direct assessment of the drug's effect on bacterial killing.
Experimental Workflow:
Caption: Workflow for the neutropenic murine thigh infection model.
Detailed Protocol:
-
Animal Model: Specific pathogen-free female ICR/Swiss mice are commonly used.[1]
-
Induction of Neutropenia:
-
Bacterial Inoculation:
-
Prepare a logarithmic-phase culture of the test organism (e.g., S. aureus, E. faecalis, E. faecium).
-
Inject 0.1 mL of the bacterial suspension (typically 10^6 to 10^7 CFU/mL) into the posterior thigh muscles of each mouse.[6]
-
-
This compound Administration:
-
Pharmacokinetic Sampling and Analysis:
-
At various time points post-dosing, collect blood samples via cardiac puncture from subgroups of mice.[6]
-
Determine this compound concentrations in serum or plasma using a validated analytical method (e.g., HPLC or microbiological assay).[1][5]
-
Calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life (t1/2).[1][6]
-
-
Pharmacodynamic Assessment:
-
At a predetermined time point (typically 24 hours after the initiation of therapy), euthanize the mice.
-
Aseptically remove the thigh muscles, homogenize them in a suitable buffer (e.g., saline).
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is determined by the reduction in bacterial load compared to untreated controls.
-
Quantitative Data Summary: Murine Thigh Model
| Parameter | Value | Organism(s) | Reference |
| Pharmacokinetics | |||
| Half-life (t1/2) | ~1.8 hours | S. aureus | [6][7][8] |
| Protein Binding | 90-92.5% | - | [6][7][8] |
| Pharmacodynamics (vs. S. aureus) | |||
| Stasis Dose (single IP dose) | 7.1 mg/kg | S. aureus | [6][7][8] |
| 50% Effective Dose (ED50) | 3.7 mg/kg | S. aureus | [6][7][8] |
| AUC/MIC for Bacteriostasis | 388 - 537 | S. aureus | [1] |
| Cmax/MIC for Bacteriostasis | 59 - 94 | S. aureus | [1] |
| Pharmacodynamics (vs. Enterococci) | |||
| fAUC/MIC for Stasis (E. faecalis) | 7.2 | E. faecalis | [9] |
| fAUC/MIC for 1-log10 CFU reduction (E. faecium) | 12.9 | E. faecium | [9] |
Rat Skin and Soft Tissue Infection (SSTI) Model
This model is particularly useful for evaluating the penetration of this compound into skin and underlying tissues and its efficacy in a localized infection.
Detailed Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are often used.
-
Induction of Infection (Burn Wound Model):
-
This compound Administration:
-
Initiate this compound treatment at a specified time post-infection (e.g., 24 hours).
-
Administer this compound intraperitoneally or subcutaneously at clinically relevant doses.
-
-
Pharmacokinetic Sampling and Analysis:
-
Collect blood samples at various time points after drug administration.[11][12]
-
Excise skin tissue samples from a non-infected site (for penetration studies) or from the infected area.[11][12]
-
Homogenize the tissue samples and extract this compound for concentration analysis.[11][12]
-
Determine this compound concentrations in plasma and tissue homogenates to calculate the degree of tissue penetration (e.g., AUCtissue/fAUCplasma ratio).[12]
-
-
Pharmacodynamic and Histological Assessment:
-
At the end of the treatment period, excise the infected wound tissue.
-
Determine the bacterial load (CFU/g of tissue) as described for the murine thigh model.
-
Perform histological analysis to assess wound healing parameters such as re-epithelialization, granulation tissue formation, and collagen deposition.[10]
-
Quantitative Data Summary: Rat SSTI Model
| Parameter | Value | Route of Administration | Reference |
| Pharmacokinetics (50 mg/kg dose) | Subcutaneous | [1][12] | |
| Half-life (t1/2) in plasma | 1.58 hours | [1][12] | |
| Cmax in plasma | 175.8 µg/mL | [1][12] | |
| AUC0–∞ in plasma | 811.8 µg × h/mL | [1][12] | |
| Cmax in skin tissue | 19.1 µg/mL | [1][12] | |
| AUC0–∞ in skin tissue | 113.9 µg × h/mL | [1][12] | |
| Protein Binding in rat serum | 89.3% | [12] | |
| Skin Tissue Penetration (AUCtissue/fAUCplasma) | 1.3 | [1][12] |
Dog Model for Safety and Skeletal Muscle Toxicity
Due to this compound's association with reversible skeletal muscle toxicity at high doses, the dog model is employed to investigate the safety profile and to identify dosing regimens that minimize this adverse effect.
Detailed Protocol:
-
Animal Model: Beagle dogs are a commonly used species.[3]
-
This compound Administration:
-
Administer this compound intravenously over a specified period (e.g., 30 minutes).
-
Compare different dosing regimens, such as once-daily (q24h) versus fractionated (e.g., q8h) administration of the same total daily dose, to assess the impact of dosing interval on muscle toxicity.[3]
-
-
Safety Monitoring:
-
Collect blood samples regularly to monitor serum creatine phosphokinase (CPK) levels, a key biomarker of muscle damage.[3]
-
Conduct regular clinical observations for any signs of muscle weakness or myopathy.
-
-
Pharmacokinetic Analysis:
-
Determine this compound plasma concentrations to calculate Cmax and AUC to correlate drug exposure with safety outcomes.[3]
-
-
Histopathological Examination:
-
At the end of the study, perform a necropsy and collect skeletal muscle tissue from various sites.
-
Conduct histopathological examination to identify any microscopic evidence of myopathy, such as muscle fiber degeneration/regeneration.[3]
-
Quantitative Data Summary: Dog Safety Model
| Dosing Regimen | Total Daily Dose | Cmax (µg/mL) | AUC0–24 (µg·h/mL) | Mean CPK (U/L) | Myopathy Incidence | Reference |
| 25 mg/kg q24h | 25 mg/kg | ~100 | ~650 | ~200 | Low | [3] |
| 75 mg/kg q24h | 75 mg/kg | ~330 | ~1850 | ~250 | Moderate | [3] |
| 25 mg/kg q8h | 75 mg/kg | ~140 | ~2530 | ~1000 | High | [3] |
Note: Cmax and AUC values are approximate, based on graphical data from the reference.
The key finding from these studies is that skeletal muscle effects are more closely related to the dosing interval than to Cmax or AUC, with once-daily dosing being safer.[3]
This compound's Mechanism of Action
This compound exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane.
Caption: this compound's calcium-dependent mechanism of action.
The process begins with this compound binding to calcium ions, which induces a conformational change that facilitates the insertion of its lipophilic tail into the bacterial cytoplasmic membrane, particularly in regions rich in phosphatidylglycerol.[5][6][7] Following insertion, this compound molecules oligomerize to form a channel or pore.[6][9] This structure disrupts the membrane integrity, leading to a rapid efflux of intracellular potassium ions and subsequent depolarization of the membrane potential.[6] The loss of membrane potential inhibits the synthesis of essential macromolecules like DNA, RNA, and proteins, ultimately leading to bacterial cell death.[6]
References
- 1. Pharmacokinetics and skin-tissue penetration of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Once-Daily Dosing in Dogs Optimizes this compound Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. dovepress.com [dovepress.com]
- 12. Pharmacokinetics and skin-tissue penetration of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daptomycin Susceptibility Testing in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the susceptibility of clinical bacterial isolates to daptomycin. Accurate susceptibility testing is crucial for appropriate patient management and for monitoring the emergence of resistance. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism of action is calcium-dependent, involving the disruption of the bacterial cell membrane potential.[1] This calcium dependency is a critical consideration for in vitro susceptibility testing, as the concentration of calcium ions in the test medium significantly impacts the drug's activity.[2][3] Therefore, supplementation of media with physiological concentrations of calcium is mandatory for accurate this compound susceptibility testing.
This document outlines the standardized protocols for three common methods of this compound susceptibility testing: Broth Microdilution, Disk Diffusion, and Gradient Diffusion (Etest).
Key Considerations for this compound Susceptibility Testing
-
Calcium Supplementation: The in vitro activity of this compound is highly dependent on the presence of calcium ions.[2][3] All test media must be supplemented to a final physiological concentration of 50 mg/L (50 µg/mL) of Ca²⁺.[1][2]
-
Quality Control: Regular testing of quality control (QC) strains is essential to ensure the accuracy and reproducibility of the results. Recommended QC strains include Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212.[4]
-
Inoculum Preparation: The inoculum density must be standardized to a 0.5 McFarland turbidity standard to ensure reproducible results.[1][5]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) breakpoints for this compound as established by CLSI. It is important to consult the latest versions of the respective guidelines for the most current interpretive criteria.
Table 1: CLSI this compound MIC Breakpoints (µg/mL) [6][7][8]
| Organism | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus | ≤1 | - | - | - |
| Enterococcus faecium | - | ≤4 | - | ≥8 |
| Enterococcus faecalis (and other Enterococcus spp.) | ≤2 | - | 4 | ≥8 |
Note: The SDD breakpoint for E. faecium is based on a higher dosage regimen of 8-12 mg/kg/day.[6][9]
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is considered the reference method for determining the MIC of this compound.
Workflow for Broth Microdilution
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
Detailed Methodology:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Supplement the CAMHB with a sterile calcium chloride (CaCl₂) solution to achieve a final free calcium ion concentration of 50 mg/L.[1][2]
-
This compound Dilution: Prepare serial two-fold dilutions of this compound in the calcium-supplemented CAMHB in a microdilution plate. The concentration range should be appropriate to determine the MIC for the organism being tested (e.g., 0.06 to 64 µg/mL).
-
Inoculum Preparation: From a pure culture of the clinical isolate grown overnight on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized inoculum in the supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Incubation: Incubate the inoculated microdilution plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Reading and Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. Interpret the MIC value according to the established breakpoints (see Table 1).
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative test that provides a categorical result (Susceptible, Intermediate, or Resistant).
Workflow for Disk Diffusion
References
- 1. Assessment of Two Commercial Susceptibility Test Methods for Determination of this compound MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Liofilchem® this compound DAP, Antimicrobial Susceptibility Discs, 30 µg | LabMart Limited [labmartgh.com]
- 6. Development of this compound Susceptibility Breakpoints for Enterococcus faecium and Revision of the Breakpoints for Other Enterococcal Species by the Clinical and Laboratory Standards Institute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. en.iacld.com [en.iacld.com]
- 8. A Current Perspective on this compound for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Daptomycin Combination Therapy with Beta-Lactams for Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental data supporting the use of daptomycin in combination with beta-lactam antibiotics for the treatment of infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). Detailed protocols for key in vitro experiments are included to facilitate further research and development in this area.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of healthcare-associated and community-onset infections, presenting a significant therapeutic challenge.[1][2] this compound, a cyclic lipopeptide antibiotic, is a key agent for treating serious MRSA infections, including bacteremia and endocarditis.[3][4] However, the emergence of this compound non-susceptible (DAP-NS) strains during therapy is a growing concern.[5]
A promising strategy to enhance this compound's efficacy and prevent resistance is its combination with beta-lactam antibiotics.[1][6][7] This approach is based on the "seesaw effect," where increased resistance to this compound is often accompanied by increased susceptibility to beta-lactams.[1][6][7] In vitro and in vivo studies, along with clinical observations, have demonstrated a synergistic interaction between these two classes of antibiotics against MRSA.[6][8][9][10]
Mechanism of Synergistic Action
The synergistic effect of this compound and beta-lactams against MRSA is multifactorial. The primary proposed mechanism involves the alteration of the bacterial cell surface charge by beta-lactams, which facilitates this compound binding and subsequent bactericidal activity.[1][6] Beta-lactams, even at sub-inhibitory concentrations, can reduce the net positive surface charge of MRSA, counteracting the electrostatic repulsion that can hinder the binding of the anionic this compound molecule.[1][6] This enhanced binding leads to more effective membrane depolarization and bacterial cell death.[4] Additionally, beta-lactams may potentiate the host's innate immune response against MRSA.[8][11][12]
Quantitative Data Summary
The following tables summarize in vitro susceptibility and synergy testing data from various studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Beta-Lactams against MRSA
| Antibiotic | MRSA Strain Type | MIC Range (μg/mL) | Reference |
| This compound | This compound-Susceptible | 0.5 - 1 | [13][14] |
| This compound | This compound-Non-Susceptible | 2 - 4 | [5][13][15] |
| Oxacillin | Heterogeneous this compound-Resistant | Varies | [1][6] |
| Nafcillin | Vancomycin-Intermediate S. aureus (VISA) | Varies | [13][14] |
| Ceftaroline | This compound-Non-Susceptible | 1.5 | [15] |
Table 2: Synergy Testing of this compound and Beta-Lactam Combinations against MRSA
| This compound Combination | Method | Synergy Rate (%) | FIC Index Range | Reference |
| + Nafcillin | Time-Kill | 55 | - | [14] |
| + Oxacillin | Checkerboard | 11 (synergy), 2 (additive) | ≤0.5 (synergy) | [3] |
| + Ampicillin-sulbactam | Etest | >70 | - | [16] |
| + Piperacillin-tazobactam | Etest | >70 | - | [16] |
| + Ticarcillin-clavulanate | Etest | >70 | - | [16] |
| + Ceftaroline | Checkerboard, Time-Kill | Synergistic & Bactericidal | - | [15] |
FIC Index: Fractional Inhibitory Concentration Index. Synergy is typically defined as an FIC index of ≤0.5.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: Checkerboard Synergy Assay
This protocol determines the synergistic activity of two antimicrobial agents in combination.
Materials:
-
MRSA isolate
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
This compound and beta-lactam antibiotic powders
-
Sterile diluents
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Prepare Inoculum: Culture the MRSA isolate on an appropriate agar plate overnight. Suspend colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.[17]
-
Prepare Antibiotic Dilutions: Prepare stock solutions of this compound and the beta-lactam antibiotic. In a 96-well plate, perform serial two-fold dilutions of this compound horizontally and the beta-lactam vertically in MHB.[17][18]
-
Inoculation: Inoculate each well of the checkerboard plate with 100 µL of the final bacterial inoculum.[17]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculate FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of this compound + FIC of Beta-lactam Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)[17]
-
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Protocol 2: Time-Kill Assay
This protocol assesses the bactericidal activity of antimicrobial agents over time.
Materials:
-
MRSA isolate
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound and beta-lactam antibiotics
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (35-37°C)
-
Apparatus for colony counting (e.g., agar plates, automated counter)
Procedure:
-
Prepare Inoculum: Prepare a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in MHB.
-
Set Up Test Conditions: Prepare tubes or flasks containing:
-
Growth control (no antibiotic)
-
This compound alone (at a specified concentration, e.g., 0.5x MIC)
-
Beta-lactam alone (at a specified concentration, e.g., 0.5x MIC)
-
This compound and beta-lactam in combination (at the same specified concentrations)
-
-
Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.
-
Quantify Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Bactericidal activity: A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Clinical Implications and Future Directions
The combination of this compound and a beta-lactam has shown promise in treating persistent MRSA bacteremia and other serious infections.[8][9][10][19] Clinical studies have suggested that this combination therapy can lead to improved clinical outcomes, including reduced duration of bacteremia and lower rates of clinical failure.[9][20][21] However, some clinical trials have not demonstrated a clear benefit, highlighting the need for further well-designed, prospective studies to define the optimal patient populations, beta-lactam partner, and dosing regimens.[22][23]
Future research should focus on:
-
Elucidating the precise molecular mechanisms of synergy.
-
Investigating the impact of this combination on biofilm-associated MRSA infections.
-
Conducting large-scale randomized controlled trials to establish definitive clinical guidelines.
Conclusion
The combination of this compound and beta-lactam antibiotics represents a valuable therapeutic strategy against challenging MRSA infections. The synergistic interaction, primarily mediated by alterations in bacterial surface charge, enhances this compound's bactericidal activity and may help prevent the emergence of resistance. The provided protocols offer a framework for researchers to further explore and validate this promising combination therapy.
References
- 1. β-Lactams increase the antibacterial activity of this compound against clinical methicillin-resistant Staphylococcus aureus strains and prevent selection of this compound-resistant derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 3. A study on combination of this compound with selected antimicrobial agents: in vitro synergistic effect of MIC value of 1 mg/L against MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. β-Lactams Increase the Antibacterial Activity of this compound against Clinical Methicillin-Resistant Staphylococcus aureus Strains and Prevent Selection of this compound-Resistant Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nafcillin Enhances Innate Immune-Mediated Killing of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Plus β-Lactam Combination Therapy for Methicillin-resistant Staphylococcus aureus Bloodstream Infections: A Retrospective, Comparative Cohort Study [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Nafcillin Enhances Innate Immune-Mediated Killing of Methicillin-Resis" by George Sakoulas, Cheryl Y. Okumura et al. [touroscholar.touro.edu]
- 12. This compound in combination with other antibiotics for the treatment of complicated methicillin-resistant Staphylococcus aureus bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. In vitro activity of this compound alone and in combination with various antimicrobials against Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. biorxiv.org [biorxiv.org]
- 19. This compound and combination this compound-ceftaroline as salvage therapy for persistent methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Adjuvant β-Lactam Therapy Combined with Vancomycin or this compound for Methicillin-Resistant Staphylococcus aureus Bacteremia: a Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jwatch.org [jwatch.org]
- 23. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
Methods for purifying and quantifying daptomycin from cultures
Application Notes and Protocols for the Isolation and Measurement of a Powerful Antibiotic
For researchers and drug development professionals working with the potent lipopeptide antibiotic daptomycin, accurate and efficient methods for its purification from complex culture broths and subsequent quantification are paramount. This document provides detailed application notes and experimental protocols for the most common and effective techniques employed in the isolation and analysis of this compound, ensuring high purity and reliable measurement for research and development applications.
I. Purification of this compound from Culture Broth
This compound is produced by the fermentation of Streptomyces roseosporus. The initial fermentation product is a complex mixture containing the desired antibiotic, as well as host cells, residual culture media, and other metabolites.[1] A multi-step purification strategy is therefore essential to isolate this compound to a high degree of purity.[2][3]
A common purification workflow involves initial clarification of the fermentation broth followed by a series of chromatographic steps. Tangential flow filtration, utilizing ceramic membranes, can be employed for initial clarification and subsequent nanofiltration for concentration.[1] Chromatographic techniques, including ion exchange, hydrophobic interaction, and the use of macroporous resins or nanoscale polymer particles, are then used to achieve high purity.[3][4][5][6]
Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound from fermentation broth.
Experimental Protocols for this compound Purification
Protocol 1: Purification using Sequential Chromatography [3][7]
This protocol describes a three-step chromatographic process to achieve high-purity this compound.
-
Anion Exchange Chromatography (Capture Step):
-
Resin: A strong anion exchange resin.
-
Equilibration Buffer: Prepare a buffer at a pH where this compound is negatively charged (e.g., pH 6.0-7.5).
-
Loading: Load the clarified fermentation broth onto the equilibrated column.
-
Wash: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.
-
-
Hydrophobic Interaction Chromatography (Intermediate Purification):
-
Resin: A hydrophobic interaction chromatography resin (e.g., HP-20ss).[7]
-
Sample Preparation: Adjust the pH of the this compound-containing fraction from the previous step to 2.5-5.0 to induce micelle formation.[7]
-
Equilibration Buffer: Use a high salt buffer to promote hydrophobic interactions.
-
Loading: Load the pH-adjusted sample onto the equilibrated column.
-
Elution: Elute this compound by decreasing the salt concentration. A pH shift to 6.0-7.5 can be used to dissociate the micelles and elute this compound monomers.[7] An organic modifier, such as isopropanol (30-40%), can also be included in the elution buffer.[7]
-
-
Anion Exchange Chromatography (Polishing Step):
-
Resin: A high-resolution anion exchange resin.
-
Sample Preparation: Exchange the buffer of the semi-purified this compound to the equilibration buffer.
-
Equilibration and Elution: Perform the chromatography under conditions similar to the initial capture step, but with a shallower gradient to achieve fine separation of remaining impurities.
-
Protocol 2: Purification using Macroporous Resin [5]
This protocol utilizes a macroporous resin for the separation and purification of this compound.
-
Resin Selection: Select a suitable macroporous resin (e.g., HZ818).[5]
-
Adsorption:
-
Pass the clarified fermentation broth through a column packed with the equilibrated resin.
-
Monitor the flow-through for this compound to determine the dynamic saturated adsorption capacity.[5]
-
-
Desorption:
-
Wash the column with water to remove unbound impurities.
-
Elute the adsorbed this compound using an organic solvent, such as 75% ethanol.[5]
-
-
Further Purification: The eluate can be further purified by crystallization or another chromatographic step if necessary.
II. Quantification of this compound
Accurate quantification of this compound is crucial for monitoring fermentation progress, assessing purification efficiency, and for in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) and microbiological assays are the most widely used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity, accuracy, and reproducibility for this compound quantification. Both UV and mass spectrometry (MS) detection can be employed.
Workflow for HPLC Quantification of this compound
Caption: A typical workflow for the quantification of this compound using HPLC.
Protocol 3: HPLC-UV Method for this compound Quantification [8][9]
This protocol provides a general method for the quantification of this compound using HPLC with UV detection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][10]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM KH₂PO₄ at pH 3.2 or 0.2% H₂SO₄).[8][11] The ratio will need to be optimized, for example, 46:54 (v/v) acetonitrile:buffer.[8]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[12]
-
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 10% acetonitrile in water).[12] Prepare a series of calibration standards by diluting the stock solution.
-
Test Samples: Centrifuge the culture broth to pellet the cells. Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve. If necessary, perform a protein precipitation step (e.g., with methanol) for complex matrices.[13]
-
-
Quantification:
-
Inject the standards and samples into the HPLC system.
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
-
Table 1: Summary of HPLC Methods for this compound Quantification
| Parameter | Method 1[8] | Method 2[11] | Method 3[9] |
| Column | C18, 250 x 4.6 mm, 5 µm | Primesep 100, 4.6x150 mm, 5 µm | Waters XBridge C18, 250 mm x 4.6 mm, 5µm |
| Mobile Phase | Acetonitrile:KH₂PO₄ (20 mM, pH 3.2) (46:54, v/v) | Acetonitrile:Water (45:55, v/v) with 0.2% H₂SO₄ | Methanol:Acetonitrile:Buffer (pH 2.2) (40:30:30, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 262 nm | UV at 200 nm | PDA at 223 nm |
| Linear Range | 5-100 µg/mL | Not specified | 10-50 µg/mL |
Protocol 4: LC-MS/MS Method for this compound Quantification [14][15]
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices.
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Utilize a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.[15]
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.[15]
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound (e.g., m/z 811.1 → m/z 313.1) and an internal standard (e.g., reserpine, m/z 609.4 → m/z 194.9).[15]
-
-
Sample Preparation:
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Table 2: Summary of LC-MS/MS Method for this compound Quantification [15]
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient) |
| Ionization | ESI Positive |
| This compound Transition | m/z 811.1 → m/z 313.1 |
| Internal Standard | Reserpine |
| IS Transition | m/z 609.4 → m/z 194.9 |
| Linear Range | 1-120 µg/mL |
Microbiological Assays
Microbiological assays provide a measure of the biological activity of this compound. These methods are based on the principle that the size of the inhibition zone or the turbidity of a microbial culture is proportional to the concentration of the antibiotic.
Protocol 5: Turbidimetric Microbiological Assay [16][17]
-
Procedure:
-
Prepare standard and sample solutions of this compound at different concentrations (e.g., 1, 2, and 4 µg/mL).[16][17]
-
Inoculate tubes of culture medium with the test organism.
-
Add the standard and sample solutions to the inoculated tubes.
-
Incubate the tubes under controlled conditions (e.g., 37°C for 5 hours).[16]
-
Measure the turbidity of the cultures using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve by plotting the absorbance against the logarithm of the this compound concentration.
-
Determine the potency of the sample by comparing its absorbance to the standard curve.
-
Protocol 6: Agar Diffusion Bioassay [18]
-
Test Organism: Micrococcus luteus ATCC 9341.[18]
-
Agar Medium: Antibiotic Assay Medium #1.[18]
-
Procedure:
-
Prepare agar plates seeded with the test organism.
-
Apply standard and sample solutions to sterile paper discs and place them on the agar surface.
-
Incubate the plates (e.g., at 37°C for 24 hours).[18]
-
-
Quantification:
-
Measure the diameter of the zones of inhibition around the discs.
-
Construct a standard curve by plotting the zone diameter against the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the sample from the standard curve.
-
Table 3: Summary of Microbiological Assays for this compound Quantification
| Parameter | Turbidimetric Assay[16][17] | Agar Diffusion Assay[18] |
| Test Organism | Staphylococcus aureus ATCC 6538p | Micrococcus luteus ATCC 9341 |
| Medium | Antibiotic Medium 3 | Antibiotic Assay Medium #1 |
| Concentration Range | 1, 2, 4 µg/mL | 0.5-12 µg/mL |
| Measurement | Turbidity (Absorbance) | Zone of Inhibition Diameter |
III. Conclusion
The choice of purification and quantification methods for this compound will depend on the specific requirements of the research, including the desired purity, the sample matrix, the required sensitivity, and the available equipment. The protocols and data presented here provide a comprehensive guide for researchers to effectively isolate and quantify this compound from culture, enabling further investigation into its properties and applications.
References
- 1. bona-filtration.com [bona-filtration.com]
- 2. WO2002056829A2 - Methods for preparing purified this compound - Google Patents [patents.google.com]
- 3. PL236352B1 - Method for purification of this compound - Google Patents [patents.google.com]
- 4. CN102492024A - Method for extracting this compound from fermentation broth - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ES2336336T3 - PROCESS FOR PURIFICATION OF this compound. - Google Patents [patents.google.com]
- 8. A new validated HPLC-UV method for therapeutic monitoring of this compound in comparison with reference mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Improving the Yield and Quality of this compound in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Determination of this compound on Primesep 100 column | SIELC Technologies [sielc.com]
- 12. CN112684043A - Method for detecting this compound related substances - Google Patents [patents.google.com]
- 13. A rapid high-performance liquid chromatography method to measure linezolid and this compound concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound in human plasma by liquid chromatography-tandem mass spectrometry. Clinical application | Semantic Scholar [semanticscholar.org]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. academic.oup.com [academic.oup.com]
Daptomycin in Preclinical Models of Endocarditis and Osteomyelitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of daptomycin in established experimental models of infective endocarditis and osteomyelitis. The following sections detail quantitative efficacy data, experimental protocols, and key mechanistic insights to guide researchers in the preclinical evaluation of this compound and novel anti-infective agents.
I. This compound in Experimental Endocarditis
This compound has demonstrated potent bactericidal activity in various animal models of infective endocarditis, particularly against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data Summary
The following tables summarize the efficacy of this compound in preclinical endocarditis models, providing a comparative analysis of different treatment regimens.
Table 1: this compound Monotherapy in Experimental Endocarditis
| Animal Model | Infecting Organism | This compound Dosage | Comparator(s) | Key Findings | Reference(s) |
| Rat | MRSA | 25 mg/kg q24h | Vancomycin (150 mg/kg q24h) | This compound resulted in lower bacterial counts in vegetations. | [1] |
| Rat | MRSA | 40 mg/kg q24h | Vancomycin (150 mg/kg q24h) | This compound was significantly more effective than vancomycin in reducing bacterial load.[1] | [1] |
| Rabbit | MRSA & GISA | 6 mg/kg q24h (human-simulated) | Vancomycin (recommended & high-dose) | This compound was significantly more effective than the recommended dose of vancomycin against MRSA and both vancomycin regimens against GISA.[2] | [2][3] |
| Rabbit | MSSA & MRSA | 10 mg/kg q12h | Cloxacillin, Vancomycin | In high-bacterial-count endocarditis, this compound showed greater bactericidal activity than comparators.[4] | [4] |
| Rabbit | S. aureus | 8 mg/kg q8h | Teicoplanin, Vancomycin | This compound was as effective as high-dose teicoplanin and superior to low-dose teicoplanin and vancomycin against one strain.[5] | [5] |
Table 2: this compound Combination Therapy in Experimental Endocarditis
| Animal Model | Infecting Organism | This compound Dosage | Combination Agent(s) | Key Findings | Reference(s) |
| Rat | MRSA | 40 mg/kg q24h | Rifampin (25 mg/kg q24h) | The combination of this compound and rifampin was superior to this compound alone.[1] | [1] |
| Rabbit | MRSA (this compound-non-susceptible) | 12 mg/kg qd | Ceftriaxone (100 mg/kg qd), Ertapenem (40 mg/kg qd) | Combination therapy reduced bacterial densities in vegetations, spleen, and kidney compared to single agents.[6] | [6][7] |
| Rabbit | MRSA | This compound + Fosfomycin | Fosfomycin | The combination showed synergistic and bactericidal activity.[8] | [8] |
| In vitro model | Biofilm-forming MRSA | Human-simulated 6 mg/kg q24h | Rifampin, Gentamicin | This compound-containing regimens were more active than vancomycin-containing regimens. Rifampin and gentamicin showed some antagonism in the first 24 hours.[9] | [9] |
Experimental Protocols
1. Rat Model of Aortic Valve Endocarditis
This protocol is adapted from methodologies used in studies evaluating this compound efficacy against MRSA.[1]
-
Animal Model: Male Wistar rats (or similar strain), typically weighing 250-300g.
-
Induction of Endocarditis:
-
Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine).
-
A sterile polyethylene catheter is inserted into the right carotid artery and advanced into the left ventricle, across the aortic valve. The catheter is left in place to induce sterile vegetations.
-
The catheter is externalized and secured at the back of the neck.
-
24 hours after catheter placement, a bacterial suspension (e.g., 10^5 - 10^6 CFU of MRSA in 0.5 mL saline) is injected intravenously via the tail vein.
-
-
This compound Administration:
-
Treatment is initiated at a specified time post-infection (e.g., 6-18 hours).
-
This compound is administered subcutaneously or intravenously. For subcutaneous administration, the calculated dose is injected into the flank.
-
Treatment duration is typically 3-5 days.
-
-
Outcome Assessment:
-
At the end of the treatment period, animals are euthanized.
-
The heart is aseptically removed, and the aortic valve vegetations are excised and weighed.
-
Vegetations are homogenized in sterile saline.
-
Serial dilutions of the homogenate are plated on appropriate agar media (e.g., tryptic soy agar) to determine the number of viable bacteria (CFU/gram of vegetation).
-
2. Rabbit Model of Aortic Valve Endocarditis
This model is frequently used to simulate human pharmacokinetics of antibiotics.[2][5]
-
Animal Model: New Zealand White rabbits, typically weighing 2.5-3.5 kg.
-
Induction of Endocarditis:
-
Anesthetize the rabbit.
-
A catheter is inserted into the right carotid artery and advanced to the aortic valve to induce trauma and subsequent sterile thrombus formation.
-
The catheter is left in place for approximately 2 hours and then removed.
-
A bacterial inoculum (e.g., 10^6 - 10^8 CFU of S. aureus) is injected intravenously via the marginal ear vein 24 hours after catheterization.
-
-
This compound Administration:
-
Treatment begins 12-24 hours post-infection.
-
To simulate human pharmacokinetics, this compound can be administered via a computer-controlled infusion pump system connected to a central venous catheter. Alternatively, intermittent intravenous or subcutaneous injections can be used.
-
Treatment duration is typically 2-4 days.
-
-
Outcome Assessment:
-
Rabbits are euthanized at the end of the treatment period.
-
Aortic valve vegetations are harvested, weighed, and homogenized.
-
Quantitative cultures are performed to determine the bacterial load (CFU/gram of vegetation).
-
Diagrams
Caption: Experimental workflow for endocarditis models.
II. This compound in Experimental Osteomyelitis
This compound has also been evaluated for its efficacy in treating bone and joint infections, demonstrating its ability to penetrate bone tissue and reduce bacterial burden.
Quantitative Data Summary
Table 3: this compound in Experimental Osteomyelitis
| Animal Model | Infecting Organism | This compound Dosage | Comparator(s) | Key Findings | Reference(s) |
| Rabbit | MRSA | 15 mg/kg | Vancomycin | This compound resulted in a 67% infection clearance rate compared to 33% for vancomycin.[10] | [10] |
| Rabbit | MRSA | 25 mg/kg | Vancomycin | This compound achieved a 90% infection clearance rate.[10] | [10] |
| Rat | MRSA | 50 mg/kg subcutaneously twice daily | Vancomycin (50 mg/kg intraperitoneally twice daily) | Systemic this compound was as active as vancomycin in reducing bacterial counts in bone.[11] | [11] |
| Rat | MRSA | 60 mg/kg subcutaneously once daily | Fosfomycin (75 mg/kg intraperitoneally once daily) | This compound was superior to placebo but inferior to fosfomycin. The combination did not show a synergistic effect.[12][13][14][15] | [12][13][14][15] |
| Rabbit | MRSA | Systemic (human-simulated 6 mg/kg/day) vs. Local (nanoparticle-encapsulated) | None | A single local administration of nanoencapsulated this compound was more effective than 4 days of systemic treatment, sterilizing the infection site.[16] | [16] |
Experimental Protocols
1. Rat Model of Chronic Osteomyelitis
This protocol is based on the establishment of a localized, chronic bone infection.[11][13]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Induction of Osteomyelitis:
-
Anesthetize the rat.
-
Make a small incision over the proximal tibia and expose the bone.
-
Drill a small hole through the cortex into the medullary cavity.
-
Inject a sclerosing agent (e.g., sodium morrhuate) to induce bone necrosis.
-
Inoculate the medullary cavity with a bacterial suspension (e.g., 10^6 - 10^8 CFU of MRSA).
-
Seal the defect with bone wax or a similar material.
-
Close the incision. The infection is typically allowed to establish for a period of time (e.g., 2 weeks) to become chronic.
-
-
This compound Administration:
-
Initiate treatment after the chronic infection is established.
-
Administer this compound subcutaneously or via another appropriate route.
-
Treatment duration is typically several weeks (e.g., 21-28 days).
-
-
Outcome Assessment:
-
At the end of treatment, euthanize the animals.
-
Aseptically remove the infected tibia.
-
The bone is cleaned of soft tissue, weighed, and then pulverized or crushed.
-
The bone fragments are homogenized in sterile saline.
-
Quantitative cultures are performed to determine the bacterial load (CFU/gram of bone).
-
2. Rabbit Model of Osteomyelitis/Bone and Joint Infection
This model can be adapted for both osteomyelitis and septic arthritis.[10][16]
-
Animal Model: New Zealand White rabbits.
-
Induction of Infection:
-
Anesthetize the rabbit.
-
For osteomyelitis, a hole is drilled into the tibial or femoral condyle. For a joint infection, the knee joint is directly injected.
-
A bacterial suspension (e.g., 10^8 CFU of MRSA) is injected into the bone defect or joint space.
-
The incision is closed.
-
-
This compound Administration:
-
Treatment can be initiated after a few days to allow the infection to establish.
-
This compound can be administered systemically (e.g., intravenously to mimic human doses) or locally (e.g., encapsulated in a delivery vehicle like lipid nanocapsules).[16]
-
Treatment duration varies depending on the study objectives.
-
-
Outcome Assessment:
-
After the treatment period, animals are euthanized.
-
The infected bone and/or synovial fluid and surrounding tissues are collected.
-
Bone is processed as described for the rat model. Synovial fluid is serially diluted and plated.
-
Bacterial counts are determined (CFU/gram of bone or CFU/mL of synovial fluid).
-
Diagrams
Caption: Experimental workflow for osteomyelitis models.
III. This compound's Mechanism of Action
Understanding the mechanism of action of this compound is crucial for interpreting preclinical data and designing rational combination therapies.
This compound is a cyclic lipopeptide antibiotic that exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane.[17]
-
Calcium-Dependent Binding: In the presence of calcium ions, this compound undergoes a conformational change that facilitates its binding to the bacterial cytoplasmic membrane.
-
Membrane Insertion and Oligomerization: The lipid tail of this compound inserts into the cell membrane. Multiple this compound molecules then oligomerize, forming a complex within the membrane.
-
Membrane Depolarization: This complex disrupts the membrane structure, leading to the formation of ion channels or pores. This results in a rapid efflux of intracellular potassium ions, causing membrane depolarization.
-
Inhibition of Macromolecular Synthesis: The loss of membrane potential disrupts essential cellular processes, including the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[17]
This mechanism is distinct from that of beta-lactams and glycopeptides, which target cell wall synthesis. This difference provides a basis for potential synergistic activity when used in combination.
Caption: this compound's mechanism of action.
References
- 1. Efficacy of this compound in Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is Effective in Treatment of Experimental Endocarditis Due to Methicillin-Resistant and Glycopeptide-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative efficacy of this compound, vancomycin, and cloxacillin for the treatment of Staphylococcus aureus endocarditis in rats and role of test conditions in this determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound compared with teicoplanin and vancomycin for therapy of experimental Staphylococcus aureus endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound–β-Lactam Combinations in a Rabbit Model of this compound-Nonsusceptible Methicillin-Resistant Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Combination of this compound and Fosfomycin Has Synergistic, Potent, and Rapid Bactericidal Activity against Methicillin-Resistant Staphylococcus aureus in a Rabbit Model of Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound Therapy for Osteomyelitis: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound, fosfomycin, or both for treatment of methicillin-resistant Staphylococcus aureus osteomyelitis in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of Nanoencapsulated this compound in an Experimental Methicillin-Resistant Staphylococcus aureus Bone and Joint Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Daptomycin Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and use of daptomycin in a preclinical research setting. This compound is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action involves a calcium-dependent disruption of the bacterial cell membrane.[3][4][5]
Physicochemical Properties and Formulation
This compound is typically supplied as a pale yellow, amorphous lyophilized powder.[6][7] It is highly soluble in water, as well as in organic solvents like methanol, ethanol, and DMSO.[6][8][9] For preclinical studies, this compound is commonly reconstituted with 0.9% sodium chloride for injection.[6]
Key Formulation Considerations:
-
Calcium Dependence: The antibacterial activity of this compound is dependent on physiological concentrations of calcium ions.[10][11] Therefore, in vitro susceptibility testing should be performed in media supplemented with calcium, typically to a final concentration of 50 mg/L.[10]
-
Stability: this compound is sensitive to light, heat, oxygen, and extreme pH.[4] Reconstituted solutions should be prepared fresh. If storage is necessary, a reconstituted solution is stable for 12 hours at room temperature and up to 48 hours when refrigerated at 2 to 8°C (36 to 46°F).[6]
-
Inactivation by Surfactant: this compound is inactivated by pulmonary surfactant, which makes it unsuitable for treating pneumonia.[10][11][12]
Mechanism of Action
This compound exerts its bactericidal effect through a multi-step process that targets the bacterial cell membrane.[3][13]
Preclinical Pharmacokinetics
This compound exhibits linear pharmacokinetics.[11][14][15] It is primarily excreted unchanged by the kidneys.[11][14] The following table summarizes key pharmacokinetic parameters in different species.
| Parameter | Mouse | Rat | Healthy Human Volunteers |
| Half-life (t½) | ~1.8 hours[16][17] | 1.6–2.9 hours[18] | ~8-9 hours[10][11][14] |
| Protein Binding | 90-92.5%[16][17] | ~89.3%[18] | ~92%[10][11] |
| Volume of Distribution (V) | - | - | ~0.1 L/kg[14] |
| Primary Route of Excretion | Renal[11] | Renal[11] | Renal[11][14] |
Preclinical Efficacy and Dosing
This compound has demonstrated efficacy in various animal models of infection, including skin and soft tissue infections and bacteremia.[10][18] Its activity is concentration-dependent, with the AUC/MIC ratio being the key pharmacodynamic parameter linked to efficacy.[16][17]
| Animal Model | Pathogen | Dosing Regimen | Efficacy Outcome | Reference |
| Murine Thigh Infection | S. aureus | 7.1 mg/kg (stasis dose) | Reduction in bacterial load | [16][17] |
| Rat Skin Infection | Gram-positive pathogens | 30-40 mg/kg/day | Good penetration into skin tissue | [18] |
| Dog Toxicity Studies | - | Fractionated vs. once-daily | Once-daily dosing reduced muscle toxicity | [10][14] |
Preclinical Toxicity
The primary dose-limiting toxicity of this compound is skeletal muscle toxicity (myopathy), which is reversible upon discontinuation of the drug.[10][14] Preclinical studies in dogs showed that once-daily dosing significantly reduces the risk of muscle toxicity compared to more frequent administration.[10][14] In humans, weekly monitoring of creatinine phosphokinase (CPK) is recommended.[10][11] Eosinophilic pneumonia is a rare but serious adverse effect observed in humans, typically occurring 2 to 4 weeks after the initiation of therapy.[12][19]
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. jsirjournal.com [jsirjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. agscientific.com [agscientific.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. uniscience.co.kr [uniscience.co.kr]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Pre-clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound Pharmacokinetics and Safety following Administration of Escalating Doses Once Daily to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Pharmacodynamics of this compound in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacodynamics of this compound in a murine thigh model of Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and skin-tissue penetration of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Daptomycin Dosage Regimens in In vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with daptomycin in in vitro settings. The following information is designed to help you navigate common challenges and optimize your experimental design for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the calcium concentration in my culture medium so critical for this compound activity?
A1: this compound's bactericidal activity is strictly dependent on the presence of physiological concentrations of free calcium ions.[1][2][3][4] this compound, an anionic lipopeptide, forms a complex with calcium ions. This complex formation is essential for its subsequent binding to the bacterial cell membrane, specifically to phosphatidylglycerol (PG), leading to membrane depolarization and bacterial cell death.[5][6][7][8][9] Insufficient calcium levels in the in vitro test medium will lead to a significant underestimation of this compound's potency, resulting in falsely elevated Minimum Inhibitory Concentration (MIC) values.[2][10][11]
Q2: What is the recommended calcium concentration for in vitro this compound susceptibility testing?
A2: For standard broth microdilution and agar dilution susceptibility testing, it is recommended to supplement the Mueller-Hinton Broth (MHB) or agar to a final physiological calcium concentration of 50 mg/L (1.25 mM).[2][10][12][13][14] Standard cation-adjusted Mueller-Hinton Broth (CAMHB) typically contains 20 to 25 mg/L of calcium, which is insufficient for optimal this compound activity.[2][10]
Q3: I am observing variability in my this compound MIC results. What could be the cause?
A3: Variability in this compound MICs is a common issue and can stem from several factors:
-
Calcium Concentration: As mentioned, inconsistent or suboptimal calcium levels are a primary source of variability.[11][12][15] Different lots of commercial media can have varying intrinsic calcium concentrations.[11][12][15]
-
Testing Method: Different susceptibility testing methods, such as broth microdilution (BMD), Etest, and automated systems (e.g., Vitek, Microscan), can yield different MIC values.[12][15][16][17][18][19] Etest MICs, for instance, have been reported to be higher than BMD MICs for some bacterial species.[12][15]
-
Inoculum Preparation: Variations in the bacterial inoculum size can affect MIC results. Following standardized protocols for inoculum preparation is crucial.[18]
-
Plastic Binding: this compound has been shown to bind to plastic surfaces, which can reduce the effective concentration of the drug in the test system.[20][21] This is particularly relevant in microtiter plates and other plastic labware.
-
Bacterial Strain and Resistance Development: The inherent susceptibility of the bacterial strain and the potential for in vitro development of resistance can lead to variable results.[3][5][6]
Q4: Can I use this compound for in vitro experiments involving lung infections?
A4: Caution should be exercised when interpreting in vitro data for this compound in the context of pulmonary infections. This compound is inhibited by pulmonary surfactant, a complex mixture of lipids and proteins present in the lungs.[4][8] This interaction can lead to a significant reduction in this compound's antibacterial activity. Therefore, standard in vitro susceptibility tests may not accurately predict its efficacy in the lungs.
Troubleshooting Guides
Issue 1: Higher than Expected this compound MICs
| Potential Cause | Troubleshooting Steps |
| Insufficient Calcium | Verify the final calcium concentration in your test medium is 50 mg/L. Supplement your medium with a sterile CaCl2 solution. It is advisable to measure the calcium concentration of new media lots.[11][12] |
| Media Lot Variation | Test quality control (QC) strains with known this compound MIC ranges on each new lot of media to ensure performance.[12][15] |
| Inaccurate Drug Concentration | Ensure accurate preparation of this compound stock solutions and serial dilutions. Consider potential degradation if not stored properly. |
| This compound Binding to Plastics | Pre-saturating plasticware with a protein solution (e.g., bovine serum albumin) may help reduce non-specific binding, though this can interfere with the assay. Using polypropylene instead of polystyrene materials may also mitigate this issue. |
| Emergence of Resistance | If performing serial passage experiments, be aware that this compound resistance can develop.[3][6] Consider performing population analysis or genetic sequencing to detect resistant subpopulations. |
Issue 2: Discrepancies Between Different Susceptibility Testing Methods
| Potential Cause | Troubleshooting Steps |
| Method-Specific Biases | Be aware that different methods can produce varying results. Broth microdilution is considered the reference method.[14][18] If using Etest or automated systems, be aware of their inherent limitations and potential for higher MIC readings.[12][15][17] |
| Agar-Based vs. Broth-Based Assays | For agar-based methods like Etest, ensure the agar has a homogenous and sufficient calcium concentration. Calcium distribution can be less uniform in solid media compared to broth.[12][15] |
| Quality Control | Always run appropriate QC strains for the specific method being used to validate the accuracy of the results.[12][15] |
Data Presentation
Table 1: Effect of Calcium Concentration on this compound MICs for Various Gram-Positive Bacteria
| Organism | Calcium Concentration (mg/L) | This compound MIC Range (µg/mL) | Fold-Decrease in MIC with Added Calcium | Reference |
| Enterococcus spp. | 25 | Not specified | 2 to 4-fold | [2][10] |
| 50 | Not specified | |||
| Staphylococcus aureus | 25 | Not specified | 2 to 4-fold | [11] |
| 50 | Not specified | |||
| VRE | 25 | Not specified | At least 2-fold | [1] |
| 50 | Not specified | |||
| 75 | Not specified | |||
| MRSA | 0.03 - 0.5 | Not specified | Not specified | [22] |
| 50 | 0.125 - 1.0 |
Table 2: Comparison of this compound MICs by Broth Microdilution and Etest
| Organism Group | Broth Microdilution Geometric Mean MIC (mg/L) | Etest Geometric Mean MIC (mg/L) | Reference |
| 195 Gram-positive isolates | 0.46 | 0.73 | [12][15] |
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) for this compound MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Supplement the broth with a sterile calcium chloride (CaCl2) solution to achieve a final physiological concentration of 50 mg/L of calcium.
-
This compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, check manufacturer's instructions). Perform serial two-fold dilutions of this compound in the calcium-supplemented CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh (18-24 hour) colonies. Dilute this suspension in the calcium-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Caption: this compound's calcium-dependent mechanism of action.
References
- 1. Comparative In Vitro Activities of this compound and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of this compound against 2,789 clinical isolates from 11 North American medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Drug Resistance: this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of this compound resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Current Perspective on this compound for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
- 10. In Vitro Activities of this compound against 2,789 Clinical Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.asm.org [journals.asm.org]
- 17. False this compound-Nonsusceptible MIC Results by Microscan Panel PC 29 Relative to Etest Results for Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Two Commercial Susceptibility Test Methods for Determination of this compound MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. Activity of this compound on biofilms produced on a plastic support by Staphylococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Daptomycin Activity and Calcium Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the critical impact of calcium concentration on daptomycin activity in various experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is calcium essential for this compound's antibacterial activity?
A1: this compound's mechanism of action is fundamentally dependent on calcium ions. The this compound molecule forms a complex with calcium, which facilitates its insertion into the bacterial cell membrane.[1][2][3][4] This insertion leads to membrane depolarization, ion leakage, and ultimately, bacterial cell death.[1][2][5] Without sufficient calcium, this compound cannot effectively bind to and disrupt the bacterial membrane, leading to a significant reduction in its antibacterial potency.[6][7]
Q2: What is the recommended calcium concentration for in vitro this compound susceptibility testing?
A2: For routine this compound susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC), the Clinical and Laboratory Standards Institute (CLSI) recommends supplementing Mueller-Hinton Broth (MHB) to a final physiological calcium concentration of 50 mg/L (1.25 mM).[7][8][9][10][11][12] This concentration mimics the levels of ionized calcium found in human serum, providing a more clinically relevant assessment of this compound's activity.[6][7]
Q3: How does suboptimal calcium concentration affect this compound MIC values?
A3: Suboptimal calcium concentrations in the testing medium will lead to falsely elevated this compound MIC values, potentially misclassifying a susceptible isolate as non-susceptible.[7][11] Studies have consistently shown that increasing the calcium concentration from standard levels (e.g., 20-25 mg/L in standard MHB) to the recommended 50 mg/L can lower this compound MICs by two- to fourfold for many bacterial species, including Staphylococcus aureus and Enterococcus species.[7][8]
Q4: Can batch-to-batch variability in media affect this compound susceptibility results?
A4: Yes, significant batch-to-batch variability in the calcium content of commercially available Mueller-Hinton agar and broth has been reported.[8][13] This variability can lead to inconsistent and unreliable this compound susceptibility test results.[13] Therefore, it is crucial to use media that has been quality controlled for its calcium concentration or to supplement the media to the recommended 50 mg/L of calcium.
Q5: Does the type of experimental medium, other than Mueller-Hinton Broth, affect this compound activity?
A5: Yes, the composition of the medium can influence this compound's activity. The presence of substances that chelate calcium or interfere with this compound's interaction with the bacterial membrane can reduce its efficacy. It is always recommended to verify and, if necessary, adjust the free calcium concentration in any non-standard medium used for this compound experiments.
Troubleshooting Guides
Issue 1: Higher-than-expected this compound MICs for quality control strains.
-
Possible Cause: Insufficient calcium concentration in the test medium.
-
Troubleshooting Steps:
-
Verify the calcium concentration of your Mueller-Hinton Broth or agar. Different lots can have varying calcium levels.[13]
-
If the calcium concentration is below the recommended 50 mg/L, supplement the medium with a sterile calcium chloride (CaCl₂) solution to reach the target concentration.
-
Rerun the MIC assay with the calcium-supplemented medium.
-
If the issue persists, consider other factors such as inoculum preparation, incubation conditions, or the integrity of the this compound stock solution.
-
Issue 2: Inconsistent this compound susceptibility results across different experiments.
-
Possible Cause: Use of different batches of media with varying calcium concentrations.[13]
-
Troubleshooting Steps:
-
For the sake of consistency, use a single, quality-controlled batch of medium for the entire set of related experiments.
-
Alternatively, prepare a large volume of calcium-supplemented medium at the start of the study to be used throughout.
-
Always document the lot number of the medium used in your experimental records.
-
Perform quality control testing with reference bacterial strains for each new batch of medium to ensure consistency.
-
Issue 3: this compound appears less potent against Enterococcus species in our assay.
-
Possible Cause: Enterococci are particularly sensitive to variations in calcium concentration when tested against this compound.[7]
-
Troubleshooting Steps:
-
Ensure that the calcium concentration in your test medium is strictly maintained at 50 mg/L.
-
A suboptimal calcium concentration (e.g., 30 mg/L) can lead to a significant number of Enterococcus faecium isolates being miscategorized as non-susceptible.[11]
-
Review your protocol for MIC testing to ensure it aligns with CLSI guidelines for this compound.
-
Data Presentation
Table 1: Effect of Calcium Concentration on this compound MICs against Gram-Positive Pathogens
| Bacterial Species | Calcium Concentration in Medium | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Standard MHB (~20-25 mg/L) | 1 | 2 | [6] |
| MHB + 50 mg/L Ca²⁺ | 0.5 | 1 | [6] | |
| Enterococcus faecium (VRE) | Standard MHB (~20-25 mg/L) | 2 | 4 | [6] |
| MHB + 50 mg/L Ca²⁺ | 1 | 2 | [6] | |
| Streptococcus pneumoniae (Penicillin-Resistant) | Standard MHB (~20-25 mg/L) | 0.5 | 1 | [6] |
| MHB + 50 mg/L Ca²⁺ | 0.25 | 0.5 | [6] |
Table 2: Impact of Calcium Supplementation on this compound Activity against Enterococci
| Organism | Calcium Concentration (mg/L) | % of Strains Inhibited by this compound at ≤2.0 µg/mL | Reference |
| Enterococci | ~20-25 | 35% | [7] |
| 50 | 92% | [7] |
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 10 mg/mL Calcium Chloride (CaCl₂) solution
-
This compound powder
-
96-well microtiter plates
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile saline or broth for dilutions
-
Incubator at 35°C ± 2°C
Procedure:
-
Media Preparation:
-
Prepare CAMHB according to the manufacturer's instructions.
-
Aseptically supplement the CAMHB with the sterile CaCl₂ solution to achieve a final calcium concentration of 50 mg/L. For example, add 2.5 mL of a 10 mg/mL CaCl₂ stock solution to 500 mL of CAMHB.
-
Verify the final calcium concentration if possible.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL.
-
Further dilutions will be made from this stock.
-
-
Serial Dilutions:
-
In a 96-well plate, perform serial twofold dilutions of this compound in the calcium-supplemented CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Leave a well with no this compound as a positive growth control.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action and Resistance to this compound in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Comparative In Vitro Activities of this compound and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of this compound against 2,789 Clinical Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Two Commercial Susceptibility Test Methods for Determination of this compound MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Evaluation of Commercial Susceptibility Testing Methods for Determining the In Vitro Activity of this compound versus Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Investigating Daptomycin Tolerance in Bacterial Persister Cells
This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for experiments involving daptomycin tolerance in bacterial persister cells.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound tolerance and this compound resistance?
A1: The key distinction lies in genetics and the Minimum Inhibitory Concentration (MIC).
-
Resistance involves genetic mutations that lead to a stable and heritable increase in the MIC of the antibiotic required to inhibit bacterial growth.[1][2] These mutations often occur in genes related to cell membrane lipid metabolism, such as mprF, cls, pgsA, and the dlt operon, which can alter the cell surface charge and reduce this compound binding.[3][4]
-
Tolerance is a phenotypic trait where a subpopulation of bacteria, known as persister cells, survives exposure to a normally lethal concentration of an antibiotic without any change in their MIC.[1][2] These cells are typically in a dormant or slow-growing state, which makes them less susceptible to antibiotics that target active cellular processes.[5][6] When treatment is stopped, persisters can resume growth and repopulate, leading to relapsing infections.[1][2]
Q2: Why is calcium concentration so critical in my this compound susceptibility assays?
A2: this compound's mechanism of action is calcium-dependent. It requires physiological concentrations of calcium ions (Ca²⁺) to bind to the bacterial cell membrane, insert, and cause depolarization, which ultimately leads to cell death.[7][8][9] Susceptibility testing, therefore, must be performed in media supplemented to a physiological calcium level, typically 50 mg/L.[10][11][12] Using media with insufficient or variable calcium content can lead to erroneously high MIC values and unreliable results.[11][12]
Q3: My persister cell counts are highly variable between experiments. What are the common causes?
A3: Reproducibility is a known challenge in persister assays. Common causes for variability include:
-
Growth Phase: The frequency of persister cells is significantly higher in the stationary phase compared to the exponential growth phase.[13] It is crucial to perform time-kill assays when the culture is in a balanced, exponential growth state and not approaching the next stationary phase, as this can trigger persister formation.[1]
-
Inoculum Preparation: Using a starved overnight culture to inoculate a new experiment can carry over pre-formed persisters.[5] Ensure bacteria have had sufficient time to adapt and enter balanced growth in fresh media.[1]
-
Antibiotic Concentration: While persister levels are generally independent of antibiotic concentration far above the MIC, some antibiotics, like fluoroquinolones, have been shown to paradoxically increase persister fractions at higher concentrations.[1][13] It is important to use a consistent and sufficiently high concentration of this compound (e.g., >10x MIC).
-
Experimental Conditions: Factors like pH, osmotic stress, and nutrient availability in the medium can all influence persister formation.[5]
Q4: Can this compound effectively kill persister cells within a biofilm?
A4: It's complicated. While this compound can penetrate biofilms and reduce the overall biofilm mass, it often fails to completely eradicate the adherent, dormant bacteria within.[14][15] These adherent staphylococci can exhibit a tolerant phenotype, surviving high concentrations of this compound.[15] Interestingly, this tolerance is often reversible; once the bacteria are detached from the surface, they may become susceptible to this compound again.[15] The presence of persisters is a major reason why biofilm-associated infections are difficult to treat and often relapse.[2][14]
Troubleshooting Guides
Problem 1: Inconsistent or Unusually High this compound MIC Values
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Calcium Concentration in Media | Verify that your Mueller-Hinton Broth (MHB) is supplemented to a final concentration of 50 µg/mL (50 mg/L) of Ca²⁺.[10][11] Use quality control strains like S. aureus ATCC 29213 to check media batches.[12] | This compound's bactericidal activity is strictly dependent on physiological calcium concentrations for membrane binding and disruption.[7][9] |
| Inappropriate Testing Method | Use the reference broth microdilution method as specified by CLSI.[10] Be aware that some commercial methods (e.g., Etest, Microscan) may show variability or produce slightly lower MICs than the reference method.[10][16][17] Disk diffusion is not reliable for this compound.[9][16] | This compound's large molecular weight leads to poor diffusion in agar, making disk diffusion unreliable.[9] Commercial automated systems may have inherent biases.[16][17] |
| High Inoculum Density | Ensure the starting inoculum for the MIC test is standardized to ~5 x 10⁵ CFU/mL as per CLSI guidelines. | An overly dense culture can lead to the "inoculum effect," where the antibiotic is overwhelmed, resulting in a falsely elevated MIC. |
Problem 2: Failure to Isolate a this compound-Tolerant Persister Population
| Potential Cause | Troubleshooting Step | Rationale |
| Sampling from Exponential Phase | Ensure bacterial cultures have reached the stationary phase before antibiotic challenge. Persister frequency is significantly higher in stationary phase cultures.[13] | Persister formation is often linked to stress responses and nutrient limitation characteristic of the stationary phase.[2][5] |
| Insufficient Antibiotic Exposure Time | Extend the duration of this compound exposure. A biphasic killing curve is characteristic of persisters; the initial rapid killing of susceptible cells is followed by a much slower killing of the tolerant fraction. This second phase may require 24 hours or more to become apparent.[1] | Persisters are killed at a much lower rate than the susceptible population. Short incubation times may not be sufficient to eliminate the majority population and reveal the persister fraction. |
| Culture Dilution Before Plating | Ensure that after antibiotic treatment, the sample is washed and sufficiently diluted to remove residual this compound before plating for CFU counting. | "Antibiotic carryover" on the agar plate can inhibit the regrowth of surviving persister cells, leading to an underestimation of the true persister count. |
Experimental Protocols
Protocol: this compound Persister Time-Kill Assay
This protocol is a generalized method for quantifying this compound-tolerant persister cells from a stationary phase culture.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Calcium Chloride (CaCl₂) solution
-
Phosphate-Buffered Saline (PBS)
-
Tryptic Soy Agar (TSA) plates
-
Sterile tubes, flasks, and plating supplies
Methodology:
-
Prepare Inoculum: Inoculate a single colony into 5 mL of TSB and grow overnight (16-18 hours) at 37°C with shaking (e.g., 200 rpm) to generate a stationary-phase culture.
-
Standardize Culture: Dilute the overnight culture into fresh, pre-warmed TSB to a starting OD₆₀₀ of ~0.05.
-
Grow to Stationary Phase: Incubate the culture at 37°C with shaking until it reaches the stationary phase (e.g., 16-18 hours).
-
Prepare for Treatment: Pellet 1 mL of the stationary phase culture by centrifugation (e.g., 5,000 x g for 10 min). Wash the pellet once with PBS to remove spent media.
-
Antibiotic Challenge: Resuspend the bacterial pellet in 1 mL of CAMHB (or other appropriate medium) supplemented with CaCl₂ to a final concentration of 50 µg/mL. Add this compound to a final concentration significantly above the MIC (e.g., 100x MIC).[18]
-
Time Zero (T₀) Sample: Immediately after adding this compound, remove an aliquot (e.g., 100 µL). This is the T₀ sample. Perform serial dilutions in PBS and plate on TSA to determine the initial CFU/mL.
-
Incubation: Incubate the this compound-treated culture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 3, 6, 24 hours), remove additional aliquots.
-
CFU Quantification: For each time point, wash the cells by centrifuging the aliquot and resuspending in an equal volume of PBS to remove residual antibiotic. Perform serial dilutions in PBS and plate on TSA plates.
-
Incubate and Count: Incubate the plates at 37°C for 24-48 hours, then count the colonies to determine the CFU/mL of survivors at each time point.
-
Data Analysis: Plot the log(CFU/mL) versus time. A biphasic killing curve, with a plateau or very slow decline after the initial drop, indicates the presence of this compound-tolerant persisters. The persister fraction is the percentage of CFUs surviving at the final time point compared to T₀.
Diagrams and Visualizations
Caption: Workflow for a this compound persister cell time-kill assay.
Caption: Key factors contributing to this compound tolerance and resistance.
References
- 1. Definitions and guidelines for research on antibiotic persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial persisters: molecular mechanisms and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Varied Contribution of Phospholipid Shedding From Membrane to this compound Tolerance in Staphylococcus aureus [frontiersin.org]
- 4. This compound Resistance and Tolerance Due to Loss of Function in Staphylococcus aureus dsp1 and asp23 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Studies of Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Pre-clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Two Commercial Susceptibility Test Methods for Determination of this compound MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A Quantitative Survey of Bacterial Persistence in the Presence of Antibiotics: Towards Antipersister Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound and vancomycin on Staphylococcus epidermidis biofilms: An in vitro assessment using fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversible this compound Tolerance of Adherent Staphylococci in an Implant Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Glucose Augments Killing Efficiency of this compound Challenged Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Daptomycin Resistance Induction in the Laboratory
Welcome to the technical support center for researchers studying the development of daptomycin resistance. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in-vitro resistance induction experiments.
Frequently Asked Questions (FAQs)
Q1: Why is developing high-level this compound resistance in the lab so challenging?
A1: Developing high-level this compound resistance in laboratory settings can be a significant challenge due to the complex and multifactorial nature of the resistance mechanisms. Unlike resistance to some other antibiotics that can arise from a single mutation, this compound resistance often involves a stepwise accumulation of mutations in several genes.[1][2][3][4] These mutations typically lead to modifications of the cell membrane and cell wall.[1][2] The low frequency of spontaneous resistance mutations further complicates the process.[5][6]
Key factors contributing to this challenge include:
-
Complex Mechanisms: Resistance is not tied to a single gene but rather a constellation of genetic and phenotypic changes. These include alterations in cell membrane phospholipid composition, surface charge, and cell wall thickness.[3][7][8][9][10]
-
Stepwise Mutation Accumulation: High-level resistance often requires a series of mutations in genes such as mprF, yycFG, dlt, walKR, rpoB, and rpoC.[1][2][5][11]
-
Fitness Cost: The development of this compound resistance can come at a significant fitness cost to the bacteria, potentially leading to slower growth rates.[12] This can make it difficult to select for and maintain highly resistant mutants.
-
Experimental Conditions: The successful induction of resistance is highly dependent on specific experimental conditions, including the bacterial strain, growth phase, this compound concentration, and the presence of calcium ions.[6][13][14]
Q2: What is the role of calcium in this compound resistance experiments, and why is its concentration critical?
A2: this compound's bactericidal activity is absolutely dependent on the presence of calcium ions.[1][3] this compound molecules complex with calcium to form a positively charged molecule that can then interact with and disrupt the negatively charged bacterial cell membrane.[1] Therefore, maintaining a physiological concentration of calcium (typically 50 mg/L) in the culture medium is critical for accurate and reproducible results in this compound susceptibility testing and resistance induction experiments.[6][14][15] Inconsistent or incorrect calcium concentrations can lead to variable and misleading minimum inhibitory concentration (MIC) values.[6]
Q3: My serial passage experiment is not yielding a significant increase in this compound MIC. What could be the issue?
A3: Several factors could contribute to the lack of a significant increase in this compound MIC during a serial passage experiment. Here are some common troubleshooting steps:
-
Inadequate this compound Concentration: Using a sub-inhibitory concentration of this compound that is too low may not exert enough selective pressure to favor the growth of resistant mutants. Conversely, a concentration that is too high can lead to complete eradication of the culture. It is crucial to start with a concentration at or slightly below the initial MIC and gradually increase it as the bacterial population adapts.[15]
-
Incorrect Calcium Concentration: As mentioned in Q2, insufficient calcium in the media will reduce this compound's efficacy, leading to inaccurate MIC readings and ineffective selection. Ensure your Mueller-Hinton Broth (MHB) is supplemented with calcium to a final concentration of 50 mg/L.[14][15]
-
Bacterial Growth Phase: The growth phase of the bacteria can influence their susceptibility to this compound. It has been observed that resistance develops more consistently when bacteria are treated during the exponential growth phase.[13][14]
-
Duration of the Experiment: The development of this compound resistance is often a slow, stepwise process. It may require numerous passages over an extended period (e.g., 20 days or more) to achieve a significant and stable increase in the MIC.[16]
-
Inoculum Size: The initial bacterial density can affect the outcome. A very low inoculum might be easily cleared by the antibiotic, while a very high inoculum could lead to inconsistent results.
Q4: I've isolated a this compound-resistant mutant, but it grows very slowly. Is this normal?
A4: Yes, it is quite common for this compound-resistant mutants, particularly those with higher MICs, to exhibit a significant growth defect.[6][12] This is often referred to as a "fitness cost" associated with resistance. The mutations that confer resistance, such as those altering the cell membrane and wall, can impact normal physiological processes, leading to reduced growth rates.[12]
Q5: Can prior exposure to vancomycin influence the development of this compound resistance?
A5: Yes, there is evidence suggesting a link between vancomycin exposure and the development of this compound resistance.[17][18] Strains with intermediate resistance to vancomycin (VISA strains) have been observed to have an increased propensity to develop this compound resistance.[18] This is thought to be due to overlapping resistance mechanisms, such as cell wall thickening, which can contribute to reduced susceptibility to both antibiotics.[16][17]
Troubleshooting Guides
Problem: Inconsistent MIC Results
| Potential Cause | Troubleshooting Step |
| Variable Calcium Concentration | Always use cation-adjusted Mueller-Hinton Broth (MHB) or supplement your media with a stock solution of CaCl2 to a final concentration of 50 mg/L.[14][15] |
| Inoculum Variability | Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard before dilution. |
| Heterogeneous Population | This compound susceptibility can be heterogeneous within a bacterial population.[6] When determining the MIC, be aware that trailing endpoints or the appearance of seemingly resistant colonies that are not stable upon subculture can occur. |
| Reading Endpoint | The MIC should be read as the lowest concentration of this compound that completely inhibits visible growth.[15] |
Problem: Loss of Resistance Phenotype
| Potential Cause | Troubleshooting Step |
| Unstable Mutations | Some initial mutations conferring low-level resistance may not be stable. To ensure stability, passage the resistant isolate several times on antibiotic-free media and then re-test the MIC.[6] |
| Fitness Cost and Reversion | In the absence of selective pressure, revertant mutations that restore fitness may arise, leading to a loss of resistance. Store resistant isolates as frozen stocks and minimize the number of passages in antibiotic-free media. |
Experimental Protocols
Protocol 1: In-Vitro Induction of this compound Resistance by Serial Passage
This protocol describes a method for inducing this compound resistance in Staphylococcus aureus through daily serial passage in the presence of increasing concentrations of the antibiotic.
Materials:
-
Staphylococcus aureus strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB) or MHB supplemented with CaCl2 to 50 mg/L
-
This compound stock solution
-
Sterile culture tubes and microplates
-
Spectrophotometer
-
Incubator (37°C with shaking)
Methodology:
-
Initial MIC Determination: Determine the baseline this compound MIC of the parental S. aureus strain using the broth microdilution method as per CLSI guidelines.[15]
-
Preparation of Inoculum: From an overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard.
-
Serial Passage - Day 1: Inoculate a tube of MHB containing this compound at a concentration of 0.5x the initial MIC with the prepared bacterial suspension. Incubate at 37°C with shaking for 24 hours.
-
Serial Passage - Subsequent Days: After 24 hours, determine the MIC of the passaged culture. In a new tube of MHB, add this compound at a concentration of 0.5x the new MIC and inoculate it with a 1:100 dilution of the previous day's culture.
-
Increasing this compound Concentration: Continue this daily passage, gradually increasing the this compound concentration as the bacteria adapt and the MIC increases.[15]
-
Monitoring Resistance: Periodically (e.g., every 5 passages), determine the this compound MIC of the evolving population to track the development of resistance.[15]
-
Isolation of Resistant Mutants: Once a desired level of resistance is achieved, streak the culture onto an antibiotic-free agar plate to obtain isolated colonies.
-
Confirmation of Resistance: Test the MIC of individual colonies to confirm the resistant phenotype.
-
Stability Check: To confirm the stability of the resistance, passage the confirmed resistant isolate for several days in antibiotic-free MHB and then re-determine the MIC.
Protocol 2: Adaptive Laboratory Evolution (ALE) in a Bioreactor
This protocol outlines a more controlled method for evolving this compound resistance using a continuous culture bioreactor system.
Materials:
-
Staphylococcus aureus strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB) or MHB supplemented with CaCl2 to 50 mg/L
-
This compound stock solution
-
Continuous culture bioreactor system
-
Sterile tubing and reservoirs
Methodology:
-
Bioreactor Setup: Assemble and sterilize the bioreactor according to the manufacturer's instructions. Fill the reservoir with sterile MHB.
-
Inoculation: Inoculate the bioreactor with an overnight culture of the S. aureus strain.
-
Establishment of Continuous Culture: Allow the culture to reach a steady state in the continuous culture system before introducing the antibiotic.
-
Introduction of this compound: Introduce this compound into the culture vessel at a sub-inhibitory concentration.
-
Gradual Increase in this compound Concentration: Over the course of the experiment (e.g., 14 days), incrementally increase the concentration of this compound in the inflow medium.[19]
-
Sample Collection: Collect samples from the bioreactor at regular intervals (e.g., every 24 hours).[19]
-
Analysis of Samples: For each sample, determine the this compound MIC and plate on agar to assess population dynamics.[19]
-
Genomic Analysis: Perform whole-genome sequencing on isolates from different time points to identify the genetic mutations associated with the observed increases in resistance.[19]
Data Presentation
Table 1: Example of MIC Progression during Serial Passage
| Passage Day | This compound Concentration (µg/mL) | Resulting MIC (µg/mL) |
| 1 | 0.5 | 1 |
| 5 | 1 | 2 |
| 10 | 2 | 4 |
| 15 | 4 | 8 |
| 20 | 8 | 16 |
Table 2: Common Genetic Loci Associated with this compound Resistance
| Gene/Operon | Function | Common Observation in Resistant Strains |
| mprF | Lysyl-phosphatidylglycerol synthetase/flippase | Gain-of-function mutations leading to increased positive surface charge.[2][3][17] |
| yycFG (walKR) | Two-component regulatory system | Mutations affecting cell wall homeostasis.[2][17] |
| dltABCD | D-alanylation of teichoic acids | Overexpression leading to increased positive surface charge.[2][17] |
| rpoB / rpoC | RNA polymerase subunits | Mutations indirectly affecting cell wall biosynthesis.[11][17] |
| cls | Cardiolipin synthase | Mutations altering membrane phospholipid composition.[15][20] |
Visualizations
Caption: Experimental workflow for inducing and characterizing this compound resistance.
Caption: Key signaling pathways and mechanisms leading to this compound resistance.
References
- 1. Mechanisms of this compound resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. seq.es [seq.es]
- 6. Resistance Studies with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. Bacterial cell membranes and their role in this compound resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial cell membranes and their role in this compound resistance: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to this compound in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adaptive Laboratory Evolution of Staphylococcus aureus Resistance to Vancomycin and this compound: Mutation Patterns and Cross-Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Novel this compound Tolerance and Resistance Mutations in Methicillin-Resistant Staphylococcus aureus from Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Phenotypic and genetic characterization of this compound non-susceptible Staphylococcus aureus strains selected by adaptive laboratory evolution [frontiersin.org]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Mechanisms of Drug Resistance: this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Insights Into the Evolution of Staphylococcus aureus this compound Resistance From an in vitro Bioreactor Model [frontiersin.org]
- 20. Genetic Basis for this compound Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Daptomycin and Pulmonary Surfactant Interactions in Lung Infection Models
Welcome to the technical support center for researchers investigating the interaction between daptomycin and pulmonary surfactant in lung infection models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound ineffective for treating bacterial pneumonia despite its potent in vitro activity against common respiratory pathogens?
A1: this compound is inactivated by pulmonary surfactant, the complex mixture of lipids and proteins that lines the alveoli.[1][2][3][4][5][6][7][8][9] The lipopeptide structure of this compound leads to its sequestration by surfactant phospholipids in a calcium-dependent manner, preventing the drug from reaching and acting on the bacterial cell membrane.[2][9][10] This organ-specific inhibition is a primary reason for its clinical failure in treating community-acquired pneumonia.[1][2][3]
Q2: What is the proposed mechanism of this compound inactivation by pulmonary surfactant?
A2: The inactivation is a result of this compound's mechanism of action, which involves a calcium-dependent insertion into lipid membranes.[2][5][6] Pulmonary surfactant, being rich in phospholipids, acts as a decoy. This compound binds to the surfactant aggregates, effectively being trapped and unable to interact with the bacterial cell membranes.[9][10] This interaction is consistent with the drug's lipophilic nature.[9]
Q3: Are there any lung infection scenarios where this compound might still be effective?
A3: this compound has shown efficacy in animal models of hematogenous pneumonia, where the infection originates in the bloodstream and seeds the lung tissue, as opposed to the alveolar spaces where surfactant is concentrated.[1][3][11] In such cases, the bacteria are located in abscesses or interstitial spaces with less exposure to surfactant.[11] However, its use in any form of pulmonary infection should be approached with caution.[6]
Q4: Can this compound be used to treat septic pulmonary emboli?
A4: There is some suggestion that this compound could be effective against septic pulmonary emboli originating from right-sided endocarditis, as the bacteria are contained within the emboli and may not be directly exposed to high concentrations of alveolar surfactant.[6][11] However, clinical data is limited and this remains a controversial topic.[6]
Q5: Besides inactivation, are there any other adverse effects of this compound in the lungs?
A5: Yes, this compound has been associated with eosinophilic pneumonia.[6][12][13][14] The proposed mechanism involves this compound binding to pulmonary surfactant, leading to accumulation in the alveolar spaces, which may cause epithelial injury and an inflammatory response characterized by the influx of eosinophils.[6][14]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound in the presence of pulmonary surfactant.
-
Possible Cause 1: Variability in surfactant preparation.
-
Solution: Use a consistent source and lot of pulmonary surfactant (e.g., Survanta®, a bovine-derived surfactant). If preparing a synthetic surfactant, ensure the composition and concentration of phospholipids are standardized for each experiment.
-
-
Possible Cause 2: Incorrect calcium concentration.
-
Possible Cause 3: Surfactant aggregation and uneven distribution.
-
Solution: Gently vortex or sonicate the surfactant solution before adding it to the assay to ensure a homogenous suspension.
-
Problem 2: Lack of this compound efficacy in a bronchial-alveolar pneumonia animal model.
-
Possible Cause 1: Expected outcome due to surfactant inactivation.
-
Possible Cause 2: Incorrect animal model for the research question.
Problem 3: High variability in bacterial load in the lungs of control animals.
-
Possible Cause 1: Inconsistent inoculum delivery.
-
Solution: For intratracheal or intranasal inoculation, ensure the animal is properly anesthetized and positioned to facilitate consistent delivery of the bacterial suspension to the lower respiratory tract.
-
-
Possible Cause 2: Rapid and overwhelming infection.
-
Solution: Optimize the bacterial inoculum size to establish a consistent infection that does not lead to rapid mortality in the control group before the experimental endpoint.
-
Quantitative Data Summary
Table 1: In Vitro this compound MIC Against Staphylococcus aureus in the Presence of Pulmonary Surfactant
| Surfactant Concentration | Fold Increase in this compound MIC | Reference |
| 1% | 16-32 fold | [7] |
| 10% | >100 fold | [5] |
Table 2: In Vivo Efficacy of this compound in Different Pneumonia Models
| Animal Model | Pathogen | This compound Efficacy | Reference |
| Bronchial-Alveolar Pneumonia (Mouse) | Streptococcus pneumoniae | No reduction in bacterial burden | [2] |
| Bronchial-Alveolar Pneumonia (Mouse) | Staphylococcus aureus | No significant reduction in bacterial load | [18][19] |
| Hematogenous Pneumonia (Rat) | Staphylococcus aureus | Effective | [19] |
| Hematogenous Pulmonary Infection (Mouse) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Improved survival, decreased abscesses and bacterial count in lungs | [11] |
Experimental Protocols
Protocol 1: In Vitro this compound Susceptibility Testing in the Presence of Pulmonary Surfactant
This protocol is adapted from Silverman et al., 2005.[2]
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
Calcium Chloride (CaCl₂) solution
-
Bovine pulmonary surfactant (e.g., Survanta®)
-
This compound
-
Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare MHB supplemented with CaCl₂ to a final concentration of 50 µg/mL (MHBC).
-
Prepare a stock solution of pulmonary surfactant. For a 10% solution, add 1 mL of Survanta® (25 mg/mL phospholipids) to 9 mL of MHBC. Create serial dilutions to achieve the desired final concentrations in the assay.
-
Prepare a standardized bacterial inoculum as per CLSI guidelines.
-
In a 96-well plate, perform serial dilutions of this compound in MHBC containing the desired concentrations of pulmonary surfactant.
-
Inoculate the wells with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include control wells:
-
Bacteria in MHBC with surfactant (no this compound)
-
Bacteria in MHBC (no surfactant, no this compound)
-
This compound dilutions in MHBC (no surfactant)
-
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: Mouse Model of Bronchial-Alveolar Pneumonia
This is a generalized protocol based on descriptions of models used to test this compound efficacy.[2][20]
-
Materials:
-
Specific pathogen-free mice
-
Bacterial strain (e.g., Streptococcus pneumoniae)
-
Anesthetic
-
This compound for injection
-
Saline (vehicle control)
-
Comparator antibiotic (e.g., ceftriaxone)
-
-
Procedure:
-
Culture the bacteria to mid-log phase and wash with sterile saline. Dilute to the desired CFU/mL for inoculation.
-
Anesthetize the mice.
-
Inoculate the mice via intranasal or intratracheal instillation with the bacterial suspension.
-
At specified time points post-infection (e.g., 1 and 4 hours), administer treatment subcutaneously or intraperitoneally:
-
Group 1: this compound
-
Group 2: Comparator antibiotic
-
Group 3: Vehicle control (saline)
-
-
At a predetermined endpoint (e.g., 24 hours post-infection), humanely euthanize the mice.
-
Aseptically harvest the lungs.
-
Homogenize the lungs in sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/g of lung tissue).
-
Compare the bacterial loads between the treatment and control groups.
-
Visualizations
Caption: this compound inactivation by pulmonary surfactant.
Caption: Workflow for a mouse model of pneumonia.
References
- 1. [PDF] Inhibition of this compound by pulmonary surfactant: in vitro modeling and clinical impact. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of this compound by pulmonary surfactant: in vitro modeling and clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of this compound By Pulmonary Surfactant |… | Clinician.com [clinician.com]
- 6. idstewardship.com [idstewardship.com]
- 7. academic.oup.com [academic.oup.com]
- 8. droracle.ai [droracle.ai]
- 9. curiousclinicians.com [curiousclinicians.com]
- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 11. In Vivo Efficacy of this compound against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 14. This compound-Induced Pulmonary Toxicity: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound susceptibility tests: interpretive criteria, quality control, and effect of calcium on in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Bactericidal Activity and Correlation between Disk and Broth Microdilution Method Results in Testing of Staphylococcus aureus Strains with Decreased Susceptibility to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Two Commercial Susceptibility Test Methods for Determination of this compound MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Efficacy Profiles of this compound for Treatment of Invasive and Noninvasive Pulmonary Infections with Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Strategies to prevent the emergence of daptomycin resistance during studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to prevent the emergence of daptomycin resistance during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cyclic lipopeptide antibiotic that exhibits rapid, concentration-dependent bactericidal activity against many Gram-positive bacteria.[1] Its mechanism is calcium-dependent and involves binding to the bacterial cell membrane, leading to depolarization, loss of membrane potential, and inhibition of protein, DNA, and RNA synthesis, ultimately resulting in bacterial cell death.[1][2]
Q2: What are the primary mechanisms of this compound resistance in bacteria like Staphylococcus aureus and Enterococcus species?
A2: this compound resistance is complex and multifactorial, primarily involving alterations to the bacterial cell membrane and cell wall.[3][4] Key mechanisms include:
-
Alterations in Cell Membrane Charge: Mutations in genes like mprF (multipeptide resistance factor) can lead to an increase in positively charged phospholipids, such as lysyl-phosphatidylglycerol (L-PG), on the outer membrane.[3][5] This results in electrostatic repulsion of the positively charged calcium-daptomycin complex.[3][5][6]
-
Changes in Membrane Fluidity and Phospholipid Metabolism: Mutations in genes such as cls (cardiolipin synthase) can alter the composition and fluidity of the cell membrane, which may interfere with this compound's ability to bind and form pores.[7][8][9][10] In Enterococcus faecalis, resistance can involve the redistribution of cardiolipin-rich microdomains away from the division septum, effectively diverting this compound from its target.[6][8]
-
Cell Wall Thickening: Some this compound-resistant strains exhibit a thickened cell wall, which may act as a barrier, although this is not a universal finding.[4][11]
-
Mutations in Two-Component Systems: Alterations in regulatory systems like LiaFSR and YycFG, which are involved in the cell envelope stress response, are frequently associated with this compound resistance, particularly in enterococci.[3][12][13]
Q3: Which genetic markers are commonly associated with the emergence of this compound resistance?
A3: Single nucleotide polymorphisms (SNPs) in several key genes are linked to this compound resistance. Researchers often sequence these genes in resistant isolates to identify the genetic basis of resistance. Common markers include:
-
mprF : Gain-of-function mutations are frequently observed in this compound-resistant S. aureus.[3][11][14]
-
yycFG (also known as walKR) : Mutations in this two-component system, which regulates cell wall homeostasis, are associated with resistance.[3][5][11]
-
liaFSR : This three-component system is a key regulator of the cell envelope stress response, and mutations are a primary driver of resistance in Enterococcus faecalis.[12][13]
-
cls : Mutations affecting cardiolipin synthase are linked to resistance by altering membrane phospholipid composition.[7][10]
-
rpoB and rpoC : Mutations in genes encoding RNA polymerase subunits have also been associated with this compound resistance, potentially through indirect effects on cell wall metabolism.[2][5]
Troubleshooting Guides
Issue 1: Emergence of this compound Non-Susceptible Strains During In Vitro Studies
During serial passage or pharmacokinetic/pharmacodynamic (PK/PD) model experiments, you may observe a gradual increase in the minimum inhibitory concentration (MIC) of this compound for your bacterial strains.
Strategy 1: Optimize this compound Dosing Regimens
High-dose this compound has been shown to suppress the emergence of resistance.[15][16] In PK/PD models, simulating human-equivalent doses of 10 to 12 mg/kg/day can prevent the development of resistance in both S. aureus and Enterococcus species, whereas lower doses (4-8 mg/kg/day) often lead to resistance.[17][18][19][20]
Table 1: this compound Dosing and Resistance Prevention in In Vitro PK/PD Models
| Organism | This compound Dose (Simulated) | Outcome | Reference(s) |
| E. faecium S447 | 4-8 mg/kg/day | Resistance Emerged | [17],[18] |
| 10-12 mg/kg/day | Resistance Prevented | [17],[18] | |
| E. faecalis S613 | 4-8 mg/kg/day | Resistance Emerged | [17],[18] |
| 10-12 mg/kg/day | Resistance Prevented | [17],[18] | |
| S. aureus | 6 mg/kg/day | Resistance Emerged in some isolates | [15] |
| 10 mg/kg/day | Resistance Prevented | [15] |
Strategy 2: Implement Combination Therapy
Combining this compound with a second antibiotic can prevent or delay the emergence of resistance.[7][21] Beta-lactams are particularly effective partners.
Table 2: Efficacy of this compound Combination Therapy in Preventing Resistance In Vitro
| Combination Agent | Target Organism(s) | Efficacy in Preventing Resistance | Reference(s) |
| Amoxicillin/clavulanic acid | S. aureus | Prevented or greatly delayed resistance | [21] |
| Ampicillin | Enterococcus spp. | Prevented or greatly delayed resistance | [21] |
| Gentamicin | S. aureus, Enterococcus spp. | Did not prevent resistance | [7],[21] |
| Rifampicin | S. aureus, Enterococcus spp. | Slightly delayed resistance, but did not prevent it | [21] |
| Ceftaroline | S. aureus (MRSA) | Synergistic effect, promising for preventing resistance | [22],[23] |
Strategy 3: Modify Experimental Growth Medium
The composition of the growth medium can influence this compound susceptibility and the likelihood of resistance emerging.
-
Calcium Concentration: this compound's activity is dependent on a physiological concentration of calcium (Ca2+).[24][25] Ensure that your Mueller-Hinton Broth (MHB) is supplemented to a final concentration of 50 mg/L Ca2+.[24][26] Inconsistent calcium levels can lead to falsely elevated MICs and may affect resistance selection pressure.[25]
-
Fatty Acid Composition: The fatty acid composition of the bacterial membrane affects its fluidity and can influence this compound's bactericidal activity.[27][28] The addition of certain fatty acids to the growth medium can manipulate membrane composition and potentially restore this compound susceptibility.[27][28]
Issue 2: Inconsistent or Unreliable this compound Susceptibility Testing Results
Accurate and reproducible MIC determination is critical for monitoring the emergence of resistance. However, this compound susceptibility testing is prone to variability.[26][29][30]
Solution: Adhere to a Standardized Susceptibility Testing Protocol
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution (BMD) method is the reference standard.[26] Disk diffusion methods are considered unreliable for this compound.[26][31][32] Commercial methods like Etest and Microscan can show discrepancies, often reporting higher or lower MICs than the reference BMD.[26][29][30]
Experimental Protocols
Protocol: In Vitro Serial Passage for Assessing Emergence of Resistance
This protocol is designed to simulate continuous antibiotic pressure and assess the potential for this compound resistance development in a bacterial strain.
-
Preparation:
-
Prepare a stock solution of this compound.
-
Prepare tubes or a 96-well plate with two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (supplemented with Ca2+ to 50 mg/L). The concentration range should span from well below to well above the initial MIC of the test organism.
-
Prepare a standardized inoculum of the test organism (e.g., S. aureus or Enterococcus sp.) to a final concentration of approximately 5 x 10^5 CFU/mL in each tube/well.
-
-
Initial MIC Determination:
-
Incubate the prepared tubes/plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[33]
-
-
Serial Passage:
-
Select the tube/well corresponding to 0.5x the initial MIC.
-
Inoculate a fresh set of serially diluted this compound tubes/plates with a small aliquot (e.g., 10 µL) from this sub-MIC culture.
-
Incubate the new set of tubes/plates at 37°C for 24 hours.
-
-
Subsequent Passages:
-
After incubation, determine the new MIC for the passaged population.
-
For the next passage, select the culture from the well at 0.5x the new MIC and repeat the process.
-
Continue this process for a predetermined number of passages (e.g., 15-30 days).
-
-
Analysis:
-
Plot the this compound MIC value against the passage number to visualize the rate of resistance development.
-
Isolates from later passages with significantly increased MICs can be selected for whole-genome sequencing to identify resistance mutations.
-
Visualizations
Caption: Simplified signaling pathway of this compound resistance mechanisms in S. aureus.
Caption: Experimental workflow for an in vitro serial passage study.
Caption: Logical workflow for troubleshooting this compound resistance emergence in studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. seq.es [seq.es]
- 3. Mechanisms of this compound resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of this compound resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism of Action and Resistance to this compound in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bacterial cell membranes and their role in this compound resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bacterial cell membranes and their role in this compound resistance: A review [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Mechanisms of Drug Resistance: this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. contagionlive.com [contagionlive.com]
- 14. Novel this compound Tolerance and Resistance Mutations in Methicillin-Resistant Staphylococcus aureus from Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. High-Dose this compound and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Defining this compound Resistance Prevention Exposures in Vancomycin-Resistant Enterococcus faecium and E. faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Defining this compound resistance prevention exposures in vancomycin-resistant Enterococcus faecium and E. faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 21. In vitro prevention of the emergence of this compound resistance in Staphylococcus aureus and enterococci following combination with amoxicillin/clavulanic acid or ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound in combination with other antibiotics for the treatment of complicated methicillin-resistant Staphylococcus aureus bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Resistance Studies with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. Impact of Bacterial Membrane Fatty Acid Composition on the Failure of this compound To Kill Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Impact of Bacterial Membrane Fatty Acid Composition on the Failure of this compound To Kill Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound Nonsusceptible Enterococci: An Emerging Challenge for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 30. False this compound-Nonsusceptible MIC Results by Microscan Panel PC 29 Relative to Etest Results for Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 31. journals.asm.org [journals.asm.org]
- 32. Assessment of Two Commercial Susceptibility Test Methods for Determination of this compound MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Phenotypic and genetic characterization of this compound non-susceptible Staphylococcus aureus strains selected by adaptive laboratory evolution [frontiersin.org]
Validation & Comparative
Comparative Efficacy of Daptomycin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the efficacy of daptomycin and vancomycin, two key antibiotics in the fight against infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). The information presented is collated from in-vitro studies and clinical trials to support research and development efforts.
Mechanisms of Action
Understanding the distinct mechanisms by which this compound and vancomycin exert their antibacterial effects is fundamental to appreciating their respective efficacies and potential applications.
This compound: Membrane Disruption
This compound, a cyclic lipopeptide, exhibits a unique bactericidal mechanism that is dependent on calcium ions.[1] It binds to the bacterial cell membrane, leading to a rapid depolarization through potassium efflux. This disruption of the membrane potential interferes with the synthesis of DNA, RNA, and proteins, culminating in rapid, concentration-dependent bacterial cell death.[2] The process involves several key steps:
-
Calcium-Dependent Binding: In the presence of calcium, this compound undergoes a conformational change, allowing it to bind to the bacterial cell membrane.[1]
-
Oligomerization: Once bound, this compound molecules aggregate to form oligomers.[1][3]
-
Membrane Depolarization: This complex disrupts the membrane's integrity, forming channels that lead to an uncontrolled efflux of potassium ions, which depolarizes the cell membrane.[1][2]
-
Inhibition of Macromolecule Synthesis: The loss of membrane potential halts essential cellular processes, resulting in cell death.[1]
Caption: this compound's Calcium-Dependent Mechanism of Action.
Vancomycin: Cell Wall Synthesis Inhibition
Vancomycin, a glycopeptide antibiotic, acts by inhibiting the synthesis of the bacterial cell wall.[4] Its large molecular structure is key to its function.
-
Binding to Precursors: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide precursors.[5][6][7]
-
Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of these precursors into the growing peptidoglycan chain and subsequent cross-linking.[6][8]
-
Weakened Cell Wall: The inhibition of peptidoglycan synthesis results in a compromised cell wall that cannot withstand the internal osmotic pressure, leading to cell lysis and death.[8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 4. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vancomycin - Wikipedia [en.wikipedia.org]
- 7. Vancomycin | Soundbite | RSC Education [edu.rsc.org]
- 8. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
Validating Daptomycin's Membrane-Disrupting Action: A Comparative Guide to Biophysical Assays
For Researchers, Scientists, and Drug Development Professionals
Daptomycin, a cyclic lipopeptide antibiotic, stands as a critical last-resort treatment against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, primarily targeting the bacterial cell membrane, has been the subject of extensive biophysical investigation. This guide provides a comparative overview of the key biophysical assays used to validate and characterize the membrane-disrupting properties of this compound, offering insights into its performance against other membrane-active agents.
This compound's Mechanism of Action: A Multi-Step Process
This compound's bactericidal activity is contingent upon a series of interactions with the bacterial cell membrane. The process is initiated by a calcium-dependent binding to the membrane, a step that is critically reliant on the presence of the anionic phospholipid phosphatidylglycerol (PG). Following binding, this compound molecules oligomerize within the membrane, leading to localized membrane disorganization, ion leakage, and ultimately, dissipation of the membrane potential. This disruption of the membrane's integrity is a key factor in bacterial cell death. While the precise nature of the membrane perturbation is still debated—with evidence supporting both discrete pore formation and more generalized membrane fluid alterations—the following biophysical assays have been instrumental in elucidating this complex mechanism.
Comparative Analysis of Biophysical Assays
The following tables summarize quantitative data from various biophysical assays used to study this compound and compare its activity with other antibiotics.
| Assay | This compound | Vancomycin | Polymyxin B | Surfactin | Reference |
| Minimum Inhibitory Concentration (MIC) | |||||
| S. aureus (MRSA) | 1 µg/mL | 2 µg/mL | - | - | [1] |
| E. faecium (VRE) | 2 µg/mL | >64 µg/mL | - | - | [1] |
| Membrane Depolarization | |||||
| S. aureus (% depolarization) | >90% in 30 min | No significant depolarization | - | - | [2] |
| Ion Leakage (e.g., K+) | |||||
| S. aureus | Induces K+ leakage | No significant leakage | Induces K+ leakage | Induces K+ leakage | [3] |
| Calcein Leakage from Liposomes | |||||
| PG-containing liposomes | Induces leakage | No leakage | Induces leakage | Induces leakage | [4] |
Key Experimental Protocols
Detailed methodologies for the principal biophysical assays are provided below to facilitate their application in the laboratory.
Membrane Potential Assay using DiSC3(5)
This assay measures changes in bacterial membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).
Protocol:
-
Bacterial Culture: Grow Staphylococcus aureus to the early exponential phase (OD600 of 0.2-0.3) in Mueller-Hinton broth.
-
Cell Preparation: Harvest bacterial cells by centrifugation and wash twice with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2). Resuspend the cells in the same buffer to an OD600 of 0.05.
-
Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark for approximately 30 minutes to allow the dye to partition into the polarized bacterial membranes, resulting in fluorescence quenching.
-
Baseline Measurement: Transfer the cell suspension to a cuvette in a spectrofluorometer. Record the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).
-
This compound Addition: Add this compound (in the presence of physiological concentrations of Ca2+) to the desired final concentration.
-
Data Acquisition: Continuously record the fluorescence intensity over time. Depolarization of the membrane leads to the release of DiSC3(5) into the aqueous environment, resulting in an increase in fluorescence.
-
Controls: Include a negative control (vehicle only) and a positive control for complete depolarization (e.g., using a proton ionophore like CCCP or a pore-forming peptide like gramicidin).
Calcein Leakage Assay
This assay assesses the permeabilization of model lipid vesicles (liposomes) by monitoring the release of the fluorescent dye calcein.
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a lipid mixture mimicking the bacterial membrane (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) at a 3:1 molar ratio). Encapsulate a self-quenching concentration of calcein (e.g., 50-100 mM) within the liposomes.
-
Purification: Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Assay Setup: Dilute the calcein-loaded liposomes in a buffer containing a physiological concentration of Ca2+ (e.g., 5 mM) in a 96-well plate.
-
Baseline Measurement: Measure the baseline fluorescence of the liposome suspension (Excitation: ~495 nm, Emission: ~515 nm).
-
This compound Addition: Add this compound to the wells at various concentrations.
-
Kinetic Measurement: Monitor the increase in fluorescence over time. Leakage of calcein from the liposomes results in its dequenching and a corresponding increase in fluorescence intensity.
-
Maximum Leakage Control: To determine 100% leakage, add a detergent (e.g., Triton X-100) to a control well to completely disrupt the liposomes. The percentage of leakage induced by this compound can be calculated relative to this maximum.
Atomic Force Microscopy (AFM) of Bacterial Cells
AFM allows for the direct visualization of the morphological changes induced by this compound on the surface of bacterial cells.
Protocol:
-
Substrate Preparation: Freshly cleave a mica surface to obtain an atomically flat substrate. Coat the mica with a solution of gelatin (e.g., 0.1% w/v) to promote bacterial adhesion.
-
Bacterial Immobilization: Deposit a suspension of mid-logarithmic phase bacteria onto the gelatin-coated mica and allow them to adhere for a defined period (e.g., 30-60 minutes). Gently rinse with buffer to remove non-adherent cells.
-
AFM Imaging (Pre-treatment): Image the immobilized bacteria in a liquid environment (buffer with Ca2+) using AFM in tapping mode to obtain baseline topographical images of the cell surface.
-
This compound Treatment: Introduce this compound at the desired concentration into the liquid cell.
-
AFM Imaging (Post-treatment): Continuously image the same bacterial cells over time to observe the dynamic changes in cell morphology, such as the formation of pores, membrane blebbing, or other surface disruptions.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to quantitatively determine the thermodynamic parameters of this compound binding to lipid membranes.
Protocol:
-
Sample Preparation: Prepare LUVs with a composition mimicking the bacterial membrane (e.g., POPC:POPG). Degas both the liposome suspension and the this compound solution to prevent bubble formation during the experiment.
-
ITC Instrument Setup: Set the experimental temperature (e.g., 25°C or 37°C). Load the liposome suspension into the sample cell and the this compound solution (in the same buffer containing Ca2+) into the injection syringe.
-
Titration: Perform a series of injections of the this compound solution into the liposome suspension. The heat change associated with each injection is measured.
-
Data Analysis: Integrate the heat peaks from each injection to generate a binding isotherm. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Fluorescence Resonance Energy Transfer (FRET) Assay for Oligomerization
This assay is used to study the oligomerization of this compound in the presence of lipid membranes.
Protocol:
-
Probe Preparation: Utilize a FRET pair consisting of native (unlabeled) this compound (donor) and a fluorescently labeled this compound derivative, such as NBD-daptomycin (acceptor).
-
Liposome Preparation: Prepare LUVs with a lipid composition that supports this compound binding (i.e., containing PG).
-
Assay Setup: In a fluorometer cuvette, mix the LUVs with a buffer containing Ca2+. Add a fixed total concentration of this compound, varying the molar ratio of native this compound to NBD-daptomycin.
-
FRET Measurement: Excite the donor (native this compound, if it has intrinsic fluorescence, or a donor-labeled version) and measure the emission from both the donor and the acceptor. An increase in acceptor emission and a corresponding decrease in donor emission upon increasing the proportion of acceptor-labeled this compound indicates FRET, and thus, the proximity of this compound molecules within an oligomer.
-
Data Analysis: Analyze the FRET efficiency as a function of the acceptor mole fraction to determine the stoichiometry of the this compound oligomer.
Visualizing this compound's Action and Experimental Workflows
dot
Caption: Proposed signaling pathway of this compound's membrane-disrupting action.
dot
Caption: Experimental workflow for the membrane potential assay.
dot
Caption: Experimental workflow for Atomic Force Microscopy (AFM) imaging.
Conclusion
The biophysical assays outlined in this guide provide a robust toolkit for researchers investigating the membrane-disrupting properties of this compound and other antimicrobial agents. By combining techniques that probe different aspects of membrane interaction—from binding thermodynamics and oligomerization to changes in membrane potential and direct visualization of morphological damage—a comprehensive understanding of an antibiotic's mechanism of action can be achieved. The comparative data presented here underscores this compound's potent and specific activity against Gram-positive bacterial membranes, highlighting its unique place in the arsenal of antimicrobial drugs. Continued biophysical investigation will be crucial for the development of new antibiotics that can overcome emerging resistance.
References
- 1. Comparative In vitro activities of this compound and vancomycin against resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligomerization of this compound on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Next-Generation Daptomycin: A Comparative Analysis of Novel Analogs in the Fight Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), presents a formidable challenge to modern medicine. Daptomycin, a cyclic lipopeptide antibiotic, has been a last-resort treatment for infections caused by these formidable pathogens. However, the emergence of this compound-resistant strains necessitates the development of novel analogs with enhanced efficacy. This guide provides a comparative analysis of recently developed this compound derivatives, focusing on their in vitro activity against key resistant bacterial strains.
Enhanced Antibacterial Potency of Novel this compound Analogs
Recent advancements in chemoenzymatic synthesis have enabled the creation of a series of this compound analogs with modifications at the tryptophan residue. These modifications involve the addition of various alkyl groups, leading to compounds with significantly improved antibacterial activity, particularly against this compound-resistant strains.
A pivotal study exploring 16 such analogs revealed that the strategic placement of alkyl groups on the indole ring of tryptophan can lead to a remarkable 2- to 80-fold increase in potency against MRSA, VRE, and this compound-resistant strains of S. aureus and Enterococcus faecalis.[1][2] The data below summarizes the in vitro activity (Minimum Inhibitory Concentration - MIC) of a selection of these promising analogs compared to the parent this compound molecule.
| Compound | Modification (at Trp) | S. aureus (Dap-S) MIC (µg/mL) | S. aureus (Dap-R) MIC (µg/mL) | E. faecalis (Dap-S) MIC (µg/mL) | E. faecalis (Dap-R) MIC (µg/mL) |
| This compound | - | 1 | 16 | 4 | 32 |
| Analog 41 | C5/C6-dimethylallyl | 0.5 | 0.5 | 1 | 1 |
| Analog 43 | C5/C6-geranyl | 0.25 | 0.25 | 1 | 2 |
| Analog 49 | C5/C6-farnesyl | 0.25 | 0.25 | 0.5 | 2 |
| Analog 52 | C6-geranyl | 0.125 | 0.2 | 0.5 | 0.5 |
Experimental Protocols
The determination of the antibacterial activity of this compound and its analogs requires precise experimental conditions, particularly regarding the concentration of calcium ions, which are essential for this compound's mechanism of action.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium. Crucially, the broth must be supplemented with calcium chloride to a final concentration of 50 µg/mL to ensure the proper functioning of this compound and its analogs.
-
Inoculum Preparation: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microdilution plate.
-
Antibiotic Dilution: A serial two-fold dilution of the test compounds (this compound and its analogs) is prepared in the calcium-supplemented CAMHB in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mechanism of Action and Resistance
This compound exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane.[3] While the precise mechanism of the enhanced activity of the novel analogs is still under investigation, it is hypothesized that the modifications to the tryptophan residue may enhance their interaction with and disruption of the bacterial membrane, particularly in resistant strains.
dot
References
- 1. Chemoenzymatic synthesis of this compound analogs active against this compound-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of this compound analogs active against this compound-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Resistance to this compound in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antibiotic Effect of Daptomycin and Other Antibiotics Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after limited exposure to an antimicrobial agent. This phenomenon is a key consideration in optimizing dosing regimens to maximize efficacy and minimize the development of resistance. This guide provides a comparative overview of the PAE of daptomycin, a cyclic lipopeptide antibiotic, against other prominent antibiotics used for treating Gram-positive infections. The information is supported by experimental data to aid in research and drug development efforts.
Quantitative Comparison of Post-Antibiotic Effects
The duration of the PAE can vary significantly depending on the antibiotic, the bacterial strain, and the concentration of the drug. The following tables summarize the in vitro PAE of this compound and other antibiotics against key Gram-positive pathogens.
| Antibiotic | Bacterial Strain | Concentration (x MIC) | PAE Duration (hours) | Reference |
| This compound | Staphylococcus aureus (Methicillin-Susceptible & Resistant) | 10 | 1.1 - 6.2 (mean: 2.5) | [1] |
| Streptococcus pneumoniae | 10 | 1.0 - 2.5 (mean: 1.7) | [1] | |
| Enterococcus faecalis | 1-8 | 1 - 6 | [2] | |
| Enterococcus faecium (Vancomycin-Resistant) | 10 | 2.6 | [2] | |
| Vancomycin | Enterococcus faecium (Vancomycin-Susceptible) | Not specified | 8.5 | [2] |
| Linezolid | Staphylococcus aureus | 1-4 | 0 - 2.3 | [3] |
| Staphylococcus epidermidis | 1-4 | 0.3 - 2.0 | [3] | |
| Enterococcus faecalis | 1-4 | 1.1 - 2.4 | [3] | |
| Enterococcus faecium | Not specified | 2.0 | [4] | |
| Streptococcus pneumoniae | Not specified | 3.0 | [4] | |
| Quinupristin/ Dalfopristin | Staphylococcus aureus | 10 | 4.7 (mean) | [2] |
| Streptococcus pneumoniae | 10 | 2.8 (mean) | [2] | |
| Enterococcus faecium (Vancomycin-Susceptible) | 10 | 8.5 (mean) | [2] | |
| Enterococcus faecium (Vancomycin-Resistant) | 10 | 2.6 (mean) | [2] | |
| Tigecycline | Staphylococcus aureus | 4 | 2.9 - 5.7 | [5] |
| Enterococcus faecalis | 4 | 3.9 - 6.1 | [5] | |
| Streptococcus pneumoniae | 4 | 1.9 - 5.1 | [5] |
Experimental Protocols
The determination of the in vitro post-antibiotic effect is crucial for understanding the pharmacodynamic properties of an antibiotic. The most common methodology is the viable count method.
Viable Count Method for PAE Determination
-
Bacterial Culture Preparation: A logarithmic-phase bacterial culture is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The inoculum is adjusted to a standardized concentration (e.g., ~5 x 10^6 CFU/mL).
-
Antibiotic Exposure: The bacterial culture is divided into test and control groups. The test group is exposed to the antibiotic at a specific concentration (often a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (typically 1-2 hours) at 37°C in a shaking water bath. The control group is incubated under the same conditions without the antibiotic.
-
Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1,000 dilution in pre-warmed antibiotic-free broth. Centrifugation and washing of the bacterial pellet can also be employed.
-
Viability Counting: Immediately after antibiotic removal (time zero) and at regular intervals thereafter (e.g., hourly), samples are taken from both the test and control cultures. Serial dilutions of these samples are plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 CFU/mL from the count immediately after antibiotic removal.
-
C is the time required for the viable count in the control culture to increase by 1 log10 CFU/mL from the initial count after the same handling procedures.[6]
-
Mechanism of Action of this compound and its Relation to PAE
This compound's unique mechanism of action is fundamental to its bactericidal activity and its ability to induce a prolonged PAE.[7] Unlike many other antibiotics that interfere with intracellular processes, this compound targets the bacterial cell membrane.
The key steps in this compound's mechanism of action are:
-
Calcium-Dependent Binding: this compound binds to the bacterial cytoplasmic membrane in a calcium-dependent manner.[7]
-
Oligomerization and Insertion: Once bound, this compound molecules oligomerize and insert into the cell membrane.[7] This process is dependent on the presence of phosphatidylglycerol (PG), a key component of Gram-positive bacterial membranes.
-
Membrane Depolarization: The insertion and oligomerization of this compound lead to the formation of ion channels, causing a rapid efflux of potassium ions and subsequent depolarization of the cell membrane.[7]
-
Inhibition of Macromolecular Synthesis: The loss of membrane potential disrupts essential cellular processes, including the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[7]
This rapid and potent disruption of the cell membrane integrity is thought to contribute to the sustained suppression of bacterial growth even after the antibiotic has been removed, resulting in a significant PAE.
References
- 1. Treatment of Vancomycin-Resistant Enterococcus faecium with RP 59500 (Quinupristin-Dalfopristin) Administered by Intermittent or Continuous Infusion, Alone or in Combination with Doxycycline, in an In Vitro Pharmacodynamic Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Quinupristin-Dalfopristin against Gram-Positive and -Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smj.org.sa [smj.org.sa]
- 4. academic.oup.com [academic.oup.com]
- 5. Postantibiotic Effect of Tigecycline against 14 Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Guide to the Efficacy of Daptomycin and Linezolid in Animal Infection Models
This guide provides a detailed comparison of the efficacy of daptomycin and linezolid, two critical antibiotics used against resistant Gram-positive infections, as demonstrated in various preclinical animal models. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.
Drug Characteristics and Mechanisms of Action
This compound and linezolid belong to different antibiotic classes and exhibit distinct mechanisms of action. This compound is a cyclic lipopeptide that disrupts bacterial cell membrane function, causing rapid depolarization and cell death.[1][2] Linezolid, the first of the oxazolidinone class, inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][5] This unique mechanism for linezolid means cross-resistance with other protein synthesis inhibitors is uncommon.[4]
Efficacy in Specific Animal Infection Models
The following sections summarize the comparative efficacy data for this compound and linezolid across different animal models of infection.
Endocarditis Models
In a rabbit model of aortic valve endocarditis caused by methicillin-resistant Staphylococcus aureus (MRSA), both this compound and linezolid have demonstrated dose-dependent efficacy.[6] One study directly comparing the two found that the novel cephalosporin, ceftobiprole, was superior to both this compound and linezolid in reducing bacterial load in cardiac vegetations.[7]
Table 1: Efficacy in MRSA Endocarditis Rabbit Model
| Drug | Dosage | Mean Bacterial Load (log10 CFU/g vegetations) | Reference |
|---|---|---|---|
| This compound | 15 mg/kg/day | 4.8 ± 1.8 | [7] |
| Linezolid | 75 mg/kg BID | 5.8 ± 1.6 | [7] |
| Vancomycin | 30 mg/kg BID | 6.8 ± 1.0 | [7] |
| Ceftobiprole | 50 mg/kg TID | 2.7 ± 0.9 | [7] |
| Untreated Control | - | 8.8 ± 0.6 |[7] |
In a simulated model of vancomycin-resistant enterococci (VRE) endocardial vegetations, this compound displayed a more bactericidal profile than linezolid at all tested doses.
Experimental Protocol: Rabbit Aortic Valve Endocarditis Model A common methodology for inducing MRSA endocarditis in rabbits involves the following steps:
-
Catheter Placement: A catheter is inserted through the right carotid artery and advanced to the left ventricle to induce trauma to the aortic valve, creating a site for bacterial adherence.
-
Infection: 24 hours after catheterization, a suspension of MRSA (e.g., strain COL) is injected intravenously to induce infection of the damaged valve.
-
Treatment: Antibiotic therapy is initiated 12-24 hours post-infection and administered for a defined period (e.g., 3-4 days).
-
Outcome Assessment: Animals are euthanized, and the cardiac vegetations, spleen, and kidneys are harvested, homogenized, and cultured to determine the bacterial load (CFU/g of tissue).[6][7]
Pneumonia Models
In a porcine model of MRSA pneumonia in ventilated pigs, linezolid demonstrated superior efficacy compared to vancomycin.[8] While a direct comparison with this compound was not performed in this specific study, the results showed that 0% of lung tissue samples from the linezolid group had positive MRSA cultures, compared to 9-24% in the vancomycin groups.[8] This superior performance was attributed to better pharmacokinetic/pharmacodynamic indices for linezolid in lung tissue.[8] It is important to note that this compound is generally not recommended for pneumonia as it is inactivated by pulmonary surfactant.[1]
Table 2: Efficacy in Ventilated Pig MRSA Pneumonia Model
| Treatment Group | % Positive BALF Cultures | % Positive Lung Tissue Cultures | Reference |
|---|---|---|---|
| Linezolid | 0%* | 2.5%* | [8] |
| Vancomycin (Twice Daily) | 11% | 9% | [8] |
| Vancomycin (Continuous) | 11% | 24% | [8] |
| Control (Untreated) | 75% | 52% | [8] |
*p < .01 compared to control
Experimental Protocol: Ventilated Pig Pneumonia Model
-
Animal Preparation: Young pigs (approx. 30 kg) are intubated and mechanically ventilated.
-
Infection: A suspension of MRSA (e.g., 10^6 CFU) is administered via bronchoscopy into each lung lobe.
-
Treatment: Antibiotic therapy is initiated 12 hours after bacterial inoculation and continued for the study duration (e.g., 96 hours).
-
Outcome Assessment: At the end of the study, bronchoalveolar lavage fluid (BALF) and lung tissue samples are collected for quantitative bacterial cultures and histopathological examination.[8]
Bacteremia Models
Animal models for bacteremia are less common for direct comparisons, with more data coming from in vitro pharmacodynamic models and retrospective clinical studies. An in vitro model simulating endocardial vegetations found this compound to be more rapidly bactericidal against VRE compared to the bacteriostatic effect of linezolid. However, clinical data on VRE bacteremia has shown conflicting results. Some meta-analyses of clinical studies suggest higher mortality rates with this compound compared to linezolid for VRE bacteremia, although this may be influenced by this compound dosing.[9][10] A large retrospective cohort study of Veterans Affairs patients found that treatment with linezolid for VRE bloodstream infections resulted in significantly higher treatment failure and 30-day mortality compared to this compound.[11] These discrepancies highlight the importance of dose optimization, particularly for this compound, where higher doses (≥9 mg/kg) appear to be associated with better outcomes.[10]
Summary and Conclusion
The efficacy of this compound and linezolid in animal models is highly dependent on the specific infection being studied.
-
In endocarditis models , this compound often shows potent, dose-dependent bactericidal activity, particularly against VRE.[6]
-
In pneumonia models , linezolid demonstrates excellent efficacy due to favorable lung tissue penetration, whereas this compound's utility is limited by its inactivation by pulmonary surfactant.[1][8]
-
For bacteremia , the picture is less clear from animal models alone, with clinical and in vitro data suggesting that factors like the causative organism (MRSA vs. VRE) and drug dosage are critical determinants of outcome.[9][10][11]
This guide underscores the necessity of selecting the appropriate animal model to reflect the clinical indication of interest. The data supports the established clinical positioning of these agents: linezolid's strength in treating pneumonia and this compound's role in managing severe bloodstream infections and endocarditis, with the crucial caveat of appropriate, optimized dosing. Further head-to-head studies in validated animal models are warranted to resolve some of the conflicting findings observed in clinical practice.
References
- 1. This compound - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 5. Linezolid - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Ceftobiprole is superior to vancomycin, this compound, and linezolid for treatment of experimental endocarditis in rabbits caused by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of linezolid compared to vancomycin in an experimental model of pneumonia induced by methicillin-resistant Staphylococcus aureus in ventilated pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the Effectiveness and Safety of Linezolid and this compound in Vancomycin-Resistant Enterococcal Bloodstream Infection: A National Cohort Study of Veterans Affairs Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Daptomycin: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Daptomycin must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste in a laboratory setting.
Core Principles of this compound Disposal
The primary principle of this compound disposal is to prevent the release of the active pharmaceutical ingredient into the environment. All disposal methods must comply with local, regional, and national regulations.[1][2][3][4] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Chemical Inactivation of this compound Waste
For liquid waste containing this compound, such as unused media or stock solutions, chemical inactivation through alkaline hydrolysis is a recommended procedure prior to final disposal. This process breaks down the this compound molecule, rendering it inactive.
Experimental Protocol for Alkaline Hydrolysis:
One method for chemical inactivation involves hydrolysis of the ester linkage in the this compound molecule. This can be achieved by incubation in a lithium hydroxide solution. A study has shown that incubating a 1 mM this compound solution with 20 mM lithium hydroxide (LiOH) at room temperature for one hour effectively hydrolyzes the molecule.[5] Another study supports alkaline degradation at a pH range of 9.0-10.5.[6][7]
Step-by-Step Inactivation Procedure:
-
Preparation: In a designated and properly ventilated chemical fume hood, prepare a 20 mM solution of lithium hydroxide (LiOH).
-
Addition of Base: To your this compound-containing waste solution, slowly add the 20 mM LiOH solution until a final concentration of 20 mM LiOH is reached.
-
Incubation: Allow the mixture to stand at room temperature for at least one hour to ensure complete hydrolysis.
-
Neutralization: After the incubation period, neutralize the alkaline solution by carefully adding a suitable acid, such as hydrochloric acid (HCl), until the pH reaches a neutral range (pH 6-8).
-
Final Disposal: The neutralized, inactivated solution can now be disposed of as chemical waste according to your institution's guidelines. This typically involves collection in a designated hazardous waste container for pickup by a certified waste disposal company.[1][2][4]
Quantitative Data for this compound Inactivation
| Parameter | Value | Reference |
| Inactivating Agent | Lithium Hydroxide (LiOH) | [5] |
| Inactivating Agent Concentration | 20 mM | [5] |
| This compound Concentration | 1 mM | [5] |
| Reaction Time | 1 hour | [5] |
| Temperature | Room Temperature | [5] |
| Alternative pH for Degradation | 9.0 - 10.5 | [6][7] |
Disposal of Solid Waste and Contaminated Materials
Solid waste, such as empty vials, contaminated personal protective equipment (PPE), and labware, should be managed as follows:
-
Empty Containers: Empty this compound vials should be taken to an approved waste handling site for recycling or disposal.[1][2]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, gowns, and bench paper, should be collected in a designated hazardous waste container and disposed of through your institution's chemical waste program.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Restrict Access: Immediately alert others in the area and restrict access to the spill.
-
Personal Protective Equipment: Wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Containment and Cleanup: For solid spills, sweep or vacuum up the material and place it in a suitable container for disposal.[4] Avoid creating dust. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. msd.com [msd.com]
- 2. merck.com [merck.com]
- 3. camberpharma.com [camberpharma.com]
- 4. merck.com [merck.com]
- 5. Inactivation of the Lipopeptide Antibiotic this compound by Hydrolytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetics of the alkaline degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safeguarding Researchers: Personal Protective Equipment and Disposal Protocols for Daptomycin
For laboratory professionals engaged in research and development, ensuring safety during the handling of pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Daptomycin, a cyclic lipopeptide antibiotic. Adherence to these procedural steps is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, and inhalation. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles | EN 166 (EU) or NIOSH (US) approved | Protects against dust, mists, or aerosols. A faceshield offers additional protection when there is a risk of direct facial contact.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or low-protein, powder-free latex. Consider double gloving. | Prevents skin contact with the compound.[2] If allergic to latex, nitrile gloves are the preferred alternative.[2] |
| Body Protection | Laboratory coat or work uniform | Standard lab coat | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a containment system or when dust is generated. | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[3] |
First aid responders should also utilize recommended PPE when there is a potential for exposure.[1][4]
Standard Operating Procedure for Donning and Doffing PPE
Proper technique in donning and doffing PPE is crucial to prevent cross-contamination. The following workflow outlines the correct sequence.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste should be handled as hazardous.
Key Disposal Steps:
-
Segregation: All this compound-contaminated waste, including unused product, empty containers, and used PPE, must be segregated from non-hazardous waste.
-
Containment: Contaminated materials should be placed in clearly labeled, sealed containers.[5]
-
Disposal: Dispose of the contained waste through an approved waste disposal plant or licensed waste handler in accordance with local, state, and federal regulations.[1][6] Empty containers should be taken to an approved waste handling site for recycling or disposal.[1][6]
The following flowchart outlines the decision-making process for the disposal of materials potentially contaminated with this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate: Non-essential personnel should be evacuated from the affected area.[5]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1][7]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all clean-up materials as hazardous waste.[8]
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of soap and water.[5][7] Get medical attention if symptoms occur.[1][7]
-
Inhalation: Move the person to fresh air and keep them at rest.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[1][7] Wash out the mouth with water and seek immediate medical attention.[5]
By implementing these safety protocols, research facilities can ensure the well-being of their personnel while advancing scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
